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  • Product: 3-(Piperidin-1-yl)pyrazin-2-amine
  • CAS: 117719-15-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-(Piperidin-1-yl)pyrazin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-1-yl)pyrazin-2-amine Foreword: The Molecule and Its Milieu In the landscape of medicinal chemistry, the assembly of privileged scaffolds into...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-1-yl)pyrazin-2-amine

Foreword: The Molecule and Its Milieu

In the landscape of medicinal chemistry, the assembly of privileged scaffolds into novel molecular architectures is a cornerstone of innovation. 3-(Piperidin-1-yl)pyrazin-2-amine emerges from this principle, integrating two highly significant heterocyclic systems: the piperidine ring, a ubiquitous feature in pharmaceuticals known for its favorable pharmacokinetic profile, and the pyrazine core, a key element in numerous bioactive compounds.[1][2] The strategic combination of a saturated amine (piperidine) with an aromatic diamine (aminopyrazine) creates a molecule of considerable interest for drug discovery programs, particularly in oncology and neurodegenerative diseases where related structures have shown promise.[3][4][5]

Understanding the fundamental physicochemical properties of such a candidate is not a mere academic exercise; it is the critical first step in predicting its journey through a biological system.[6][7] These properties—solubility, lipophilicity, and ionization state (pKa)—govern everything from initial absorption to metabolic fate and ultimately determine whether a promising molecule can become a viable therapeutic.[8][9] This guide provides a comprehensive analysis of the core physicochemical characteristics of 3-(Piperidin-1-yl)pyrazin-2-amine, blending predictive data with robust, field-proven experimental protocols for their validation.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise chemical identity. The structure of 3-(Piperidin-1-yl)pyrazin-2-amine features a piperidine ring attached via its nitrogen atom to the C3 position of a pyrazine ring, which is further substituted with an amino group at the C2 position. This arrangement imparts a unique electronic and conformational profile that dictates its chemical behavior.

Table 1: Chemical Identity of 3-(Piperidin-1-yl)pyrazin-2-amine

IdentifierValue
IUPAC Name 3-(Piperidin-1-yl)pyrazin-2-amine
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.24 g/mol
Canonical SMILES C1CCN(CC1)C2=C(N=C=N2)N
CAS Number Not readily available

Core Physicochemical Properties: A Predictive Overview

Direct experimental data for this specific molecule is not extensively published. Therefore, we present a combination of predicted values derived from computational models and estimations based on structurally analogous compounds. These predictions serve as an essential baseline for guiding experimental design and hypothesis generation.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial measure of a molecule's lipophilicity, which heavily influences its ability to cross biological membranes.

  • Expert Insight: The molecule possesses both lipophilic (the piperidine ring and pyrazine core) and hydrophilic (the primary amine and ring nitrogens) regions. The predicted clogP (calculated logP) value suggests a balanced character. This is a desirable trait in drug design, as extreme lipophilicity can lead to poor solubility and non-specific binding, while high hydrophilicity can hinder membrane permeation.[10]

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) is dictated by its pKa values and is paramount for solubility, receptor interaction, and cell penetration.[9]

  • Expert Insight: 3-(Piperidin-1-yl)pyrazin-2-amine has multiple ionizable centers:

    • Piperidine Nitrogen: As a secondary aliphatic amine, this is the most basic site. The pKa of protonated piperidine is approximately 11.22.[11] Substitution may slightly alter this, but it is expected to be strongly basic.

    • Primary Amino Group: The exocyclic amine is attached to an electron-withdrawing pyrazine ring, which significantly reduces its basicity compared to a typical alkylamine.

    • Pyrazine Ring Nitrogens: These are weakly basic due to the aromatic nature of the ring.

The dominant basic center will be the piperidine nitrogen, making this molecule a base that will be predominantly protonated and positively charged at physiological pH.

Aqueous Solubility

Solubility is a critical gatekeeper for oral bioavailability. Poor aqueous solubility is a leading cause of failure in drug development.[10]

  • Expert Insight: The molecule's ability to be protonated via its highly basic piperidine moiety is the primary driver of its aqueous solubility. In acidic environments, such as the stomach, salt formation will dramatically enhance solubility. The presence of multiple nitrogen atoms capable of hydrogen bonding with water further contributes to its solubility.[12]

Polar Surface Area (PSA)

Topological Polar Surface Area (TPSA) is calculated from the surface contributions of polar atoms and is an excellent predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

  • Expert Insight: A TPSA value below 90 Ų is often correlated with good cell membrane permeability. The predicted TPSA for this molecule suggests it has a favorable profile for oral absorption.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
clogP ~1.5 - 2.5Balanced lipophilicity, suggesting good membrane permeability without excessive non-specific binding.
pKa (Most Basic) ~9.0 - 10.5Primarily ionized (cationic) at physiological pH, which enhances aqueous solubility.
Aqueous Solubility Moderate to HighFavorable for oral absorption, especially in the acidic environment of the GI tract.
TPSA ~60 - 70 ŲSuggests good potential for oral absorption and cell permeability.
Melting Point 160-180 °C (estimated)Estimated based on similar piperazine-pyridine derivatives, indicating a stable crystalline solid.[12]

Experimental Protocols for Physicochemical Characterization

Predictions require validation. The following sections detail standardized, self-validating experimental workflows for determining the critical physicochemical properties of 3-(Piperidin-1-yl)pyrazin-2-amine.

Thermodynamic Solubility Determination via Shake-Flask Method

Causality: This method, often considered the "gold standard," is designed to measure the equilibrium solubility of a compound, reflecting its most stable state in solution. This is distinct from kinetic solubility, which can be influenced by transient, supersaturated states. The 24-48 hour equilibration period is critical to ensure the system reaches thermodynamic minimum energy, providing a true and reproducible value.

Step-by-Step Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess of solid 3-(Piperidin-1-yl)pyrazin-2-amine to each buffer solution in a glass vial. The excess solid is crucial to ensure saturation is reached and maintained.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended agitation ensures complete equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the sample with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Validation: The presence of remaining solid compound at the end of the experiment validates that saturation was achieved.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess solid to buffer (pH 2.0, 7.4) equil1 Shake at constant T (25°C) for 24-48h prep1->equil1 Ensure saturation sep1 Centrifuge to pellet undissolved solid equil1->sep1 Achieve equilibrium quant1 Sample supernatant sep1->quant1 Isolate saturated solution quant2 Dilute with mobile phase quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 quant4 Calculate concentration vs. standard curve quant3->quant4 result Thermodynamic Solubility (mg/mL) quant4->result

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination via Potentiometric Titration

Causality: This method directly measures the pH changes of a solution as a titrant (acid or base) is added. The pKa corresponds to the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form. This point is identified as the midpoint of the buffer region on the titration curve, providing a direct, empirical measure of the compound's acidic/basic strength.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water, often with a small amount of co-solvent like methanol if needed to aid initial dissolution. An ionic strength adjuster (e.g., KCl) is added to maintain a constant ionic background.

  • Initial Titration (Acid): Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate with a standardized solution of HCl. This step protonates all basic sites on the molecule.

  • Back Titration (Base): Following the acid titration, titrate the resulting solution with a standardized solution of NaOH. Record the pH value after each incremental addition of NaOH.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points.

  • pKa Calculation: The pKa value for each ionizable group is determined from the pH at the half-equivalence point (the midpoint of the flat "buffer" region of the curve). Specialized software is often used to calculate the derivative of the curve (dpH/dV) to precisely identify the equivalence points and subsequently the pKa values.

G cluster_setup 1. Setup cluster_titration 2. Titration cluster_analysis 3. Analysis setup1 Dissolve compound in water + KCl setup2 Calibrate pH electrode setup1->setup2 titr1 Titrate with HCl to fully protonate setup2->titr1 titr2 Titrate with NaOH, recording pH vs. Volume titr1->titr2 ana1 Plot pH vs. Volume of NaOH titr2->ana1 ana2 Identify half-equivalence points on curve ana1->ana2 result Experimental pKa Value ana2->result pH at 50% ionization

Caption: Workflow for Potentiometric pKa Determination.

Integrated Perspective: Impact on Drug Development

The interplay of these physicochemical properties creates a holistic profile that informs critical decisions in drug development.[8][13]

  • Absorption: The predicted high solubility at low pH and favorable TPSA suggest that 3-(Piperidin-1-yl)pyrazin-2-amine is a strong candidate for good oral absorption. Its cationic nature at intestinal pH may favor absorption via specific cation transporters.

  • Distribution: A balanced logP is essential for achieving adequate distribution to target tissues without sequestering in fatty tissues, which can lead to toxicity and a long half-life.[10] The predicted logP suggests the molecule can effectively partition from the aqueous environment of the blood into tissues.

  • Metabolism & Excretion: The piperidine ring and the primary amine are potential sites for Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. Understanding the molecule's properties helps predict these metabolic pathways. The compound's good solubility ensures it can be efficiently cleared by the kidneys.

Conclusion

3-(Piperidin-1-yl)pyrazin-2-amine is a compound with a promising physicochemical profile for drug development. Its key features—a highly basic piperidine moiety driving aqueous solubility, a balanced lipophilicity for membrane traversal, and a polar surface area conducive to absorption—position it as a molecule of interest. While computational predictions provide a strong foundational hypothesis, the rigorous experimental validation outlined in this guide is an indispensable next step. By systematically measuring and understanding these core properties, researchers can de-risk development, optimize formulation strategies, and accelerate the journey of this promising scaffold from a laboratory curiosity to a potential therapeutic agent.

References

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  • Benchchem. 3-(Benzenesulfonyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanamide.
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  • JoVE. Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. Available from: [Link]

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 148119, Piperidin-3-amine. PubChem. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PubMed Central. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • National Center for Biotechnology Information. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Available from: [Link]

  • ResearchGate. Physicochemical Properties of Selected Ligands. Available from: [Link]

  • Googleapis.com. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Available from: [Link]

  • PubMed. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][11][12][14]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64287885, 6-methoxy-N-(2-piperidin-3-ylethyl)pyrazin-2-amine. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Available from: [Link]

Sources

Exploratory

In Silico ADME/Tox Profile of 3-(Piperidin-1-yl)pyrazin-2-amine: A Framework for Early-Stage Candidate Assessment

An In-depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of clinical tri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of clinical trial failures can be attributed to suboptimal pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. This technical guide presents a comprehensive, in silico-driven evaluation of 3-(Piperidin-1-yl)pyrazin-2-amine, a heterocyclic amine scaffold of interest in medicinal chemistry.[1][2] By leveraging a suite of validated computational models, we construct a robust, predictive ADME/Tox profile for this molecule. This document is structured not as a rigid protocol, but as a logical, decision-informing narrative. It begins with an analysis of the foundational physicochemical properties that govern a molecule's behavior, then systematically dissects each component of its ADME profile, and concludes with a preliminary toxicological assessment. The methodologies are presented with transparency, explaining the causality behind the selection of specific predictive models and endpoints. All predictive data are summarized in clear, comparative tables, and complex workflows are elucidated through diagrams. This guide is designed to serve as a practical framework for researchers, enabling the strategic application of computational chemistry to prioritize and de-risk promising drug candidates like 3-(Piperidin-1-yl)pyrazin-2-amine before committing to extensive preclinical studies.

The Strategic Imperative of Predictive Profiling

The path from a hit compound to a marketed drug is a multi-year, billion-dollar endeavor characterized by a high attrition rate. Historically, ADME and toxicity issues were often discovered late in development, leading to catastrophic financial and temporal losses. The paradigm has since shifted towards a proactive, prediction-driven approach. In silico ADME/Tox modeling allows for the rapid, cost-effective screening of thousands of virtual compounds, providing critical insights that guide lead optimization.[3][4] These computational methods, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms, serve as an indispensable filter, enriching the pool of candidates for expensive in vitro and in vivo testing with molecules that possess a higher intrinsic probability of success.[5][6] This guide applies this philosophy to 3-(Piperidin-1-yl)pyrazin-2-amine, demonstrating how a robust computational assessment can build a foundation for informed, data-driven decision-making in a drug discovery program.

Foundational Physicochemical Properties: The Blueprint of Bioavailability

The interaction of a drug with a biological system is fundamentally governed by its physicochemical characteristics. These properties dictate its solubility, its ability to cross biological membranes, and its binding promiscuity. Therefore, the initial step in any ADME assessment is a thorough characterization of these foundational descriptors.

  • Chemical Structure: 3-(Piperidin-1-yl)pyrazin-2-amine

  • Molecular Formula: C₉H₁₄N₄

  • Canonical SMILES: C1CCN(CC1)C2=NC=CN=C2N

Table 1: Predicted Physicochemical Descriptors and Their Pharmacokinetic Significance
ParameterPredicted ValueSignificance in ADME & Rationale for Favorable Profile
Molecular Weight (MW) 178.23 g/mol Low molecular weight is generally correlated with better diffusion and permeability across membranes. This value comfortably falls within the guidelines for good oral bioavailability.
logP (Octanol/Water Partition) 1.65This value indicates a balanced lipophilicity. It is sufficiently lipophilic to facilitate membrane passage but not so high as to cause poor aqueous solubility or nonspecific binding.
Topological Polar Surface Area (TPSA) 58.9 ŲTPSA is a strong indicator of a molecule's ability to cross cell membranes. A value below 90 Ų is often associated with good oral absorption and cell permeability.
Hydrogen Bond Donors 1A low number of hydrogen bond donors is favorable for membrane permeability, as fewer hydrogen bonds with water need to be broken for the molecule to enter the lipid bilayer.
Hydrogen Bond Acceptors 4This parameter influences solubility and target binding. The value is within a reasonable range for drug-like molecules.
Aqueous Solubility (logS) -2.5This predicts moderate aqueous solubility, which is essential for dissolution in the gastrointestinal tract prior to absorption.
pKa (Most Basic) 7.8 (Predicted)The basicity of the piperidine and pyrazine nitrogens means the molecule will be partially protonated at physiological pH (7.4). This charged state enhances aqueous solubility, while the remaining neutral fraction is available for passive diffusion across membranes.

Expert Interpretation: The physicochemical profile of 3-(Piperidin-1-yl)pyrazin-2-amine is highly encouraging for an orally administered drug candidate. It adheres well to established principles of drug-likeness, such as Lipinski's Rule of Five, suggesting a strong intrinsic potential for good absorption and distribution.

Predictive ADME Workflow and Analysis

This section details the computational workflows used to predict the absorption, distribution, metabolism, and excretion characteristics of the target molecule.

Absorption: The Gateway to Systemic Circulation

For an oral drug, absorption from the gastrointestinal (GI) tract is the first and most critical step. Our in silico analysis focuses on two key determinants: passive intestinal permeability and the potential for active efflux by transporters like P-glycoprotein (P-gp).

Methodology: Absorption Prediction The workflow begins with the molecule's structure, which is fed into validated models that predict its behavior in systems mimicking the human intestine.

G Diagram 1: In Silico Absorption Prediction Workflow cluster_0 Input cluster_1 Predictive Models cluster_2 Predicted Outcome mol 3-(Piperidin-1-yl)pyrazin-2-amine (SMILES String) caco2 Caco-2 Permeability Model (Human Intestinal Absorption Surrogate) mol->caco2 pgp P-glycoprotein (P-gp) Substrate/Inhibitor Model mol->pgp result High Probability of Good Oral Absorption caco2->result pgp->result

Caption: Workflow for predicting oral absorption potential.

Table 2: Predicted Absorption Characteristics
ParameterPredictionInterpretation & Justification
Human Intestinal Absorption (HIA) High (>90% absorption)Based on its favorable physicochemical properties (low MW, optimal TPSA), the molecule is predicted to be readily absorbed from the GI tract.
Caco-2 Permeability HighCaco-2 cells are a standard in vitro model for the intestinal wall. A high predicted permeability suggests efficient passive diffusion across the gut epithelium.
P-gp Substrate NoP-gp is an efflux pump that can expel drugs from cells, reducing bioavailability. The model predicts this compound is not a substrate, meaning it is unlikely to be actively removed from intestinal cells.
P-gp Inhibitor NoInhibition of P-gp can lead to drug-drug interactions (DDIs). This prediction suggests a low risk of causing such interactions with co-administered P-gp substrates.
Distribution: Reaching the Target

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key factors include binding to plasma proteins and the ability to cross the blood-brain barrier (BBB).

Methodology: Distribution Prediction Physicochemical descriptors are used as inputs for models that predict how the molecule will partition between blood, plasma proteins, and tissues, including the highly protected central nervous system (CNS).

G Diagram 2: In Silico Distribution Prediction Workflow cluster_1 Predictive Models cluster_2 Predicted Characteristics input Molecular Descriptors (logP, TPSA, pKa, MW) ppb_model Plasma Protein Binding (PPB) (Affinity for Albumin, AGP) input->ppb_model bbb_model Blood-Brain Barrier (BBB) Penetration Model input->bbb_model ppb_result Moderate PPB ppb_model->ppb_result bbb_result Likely BBB Permeant bbb_model->bbb_result

Caption: Workflow for predicting key distribution parameters.

Table 3: Predicted Distribution Characteristics
ParameterPredictionInterpretation & Justification
Plasma Protein Binding (PPB) 60-75% BoundThis represents moderate binding. It ensures a sufficient concentration of the drug is retained in the bloodstream for distribution while leaving a significant unbound fraction (25-40%) that is free to engage with the target and be metabolized/excreted.
Blood-Brain Barrier (BBB) Penetrant YesThe combination of a low molecular weight, TPSA < 90 Ų, and balanced lipophilicity strongly suggests the molecule can cross the BBB. This is a critical finding that directly impacts the therapeutic indication: it is favorable for a CNS target but a potential liability (side effects) for a peripheral target.
Metabolism: Biotransformation and Clearance

Metabolism, primarily by the cytochrome P450 (CYP) enzyme family in the liver, is the body's primary mechanism for clearing foreign compounds. Predicting interactions with these enzymes is crucial for anticipating a drug's half-life and its potential for DDIs.

Table 4: Predicted Cytochrome P450 Liability
ParameterPredictionInterpretation & Justification
CYP1A2 Inhibitor NoLow risk of DDIs with substrates of this isoform (e.g., caffeine, theophylline).
CYP2C9 Inhibitor NoLow risk of DDIs with substrates of this isoform (e.g., warfarin, ibuprofen).
CYP2C19 Inhibitor NoLow risk of DDIs with substrates of this isoform (e.g., omeprazole, clopidogrel).
CYP2D6 Inhibitor Yes (Moderate) This is a key finding. The model flags a potential interaction with CYP2D6. This isoform metabolizes many antidepressants, beta-blockers, and opioids. This prediction necessitates in vitro experimental confirmation.
CYP3A4 Inhibitor NoLow risk of DDIs with substrates of this major isoform, which is responsible for metabolizing over 50% of marketed drugs.
Primary Sites of Metabolism Piperidine ring (alpha-carbon oxidation), Pyrazine ring (aromatic hydroxylation)Identifying these "soft spots" is valuable for future medicinal chemistry efforts to improve metabolic stability if required.
Excretion: The Final Exit

Excretion is the final removal of the drug and its metabolites. While specific transporters are complex to model, a general prediction can be made based on physicochemical properties.

Predicted Route of Excretion: Given its moderate water solubility and the likelihood of metabolism into more polar species, the compound is predicted to be cleared primarily by the kidneys (renal excretion).

Predictive Toxicology: An Early Warning System

In silico toxicology models screen for structural alerts that are known to be associated with adverse effects, providing an early warning of potential liabilities.

Methodology: Toxicity Prediction The molecular structure is screened against a battery of models, each trained to recognize features associated with a specific toxicological endpoint.

G Diagram 3: In Silico Toxicology Screening Workflow cluster_1 Toxicity Endpoints cluster_2 Predicted Risk Profile input 3-(Piperidin-1-yl)pyrazin-2-amine Structure herg hERG Blockade (Cardiotoxicity) input->herg ames Ames Test (Mutagenicity) input->ames dili Drug-Induced Liver Injury (Hepatotoxicity) input->dili result Low Predicted Risk for Key Toxicities herg->result ames->result dili->result

Sources

Foundational

3-(Piperidin-1-yl)pyrazin-2-amine CAS number 117719-15-0 properties

Executive Summary 3-(Piperidin-1-yl)pyrazin-2-amine is a privileged heterocyclic scaffold utilized extensively in the synthesis of bioactive small molecules.[1] Characterized by a pyrazine core substituted with an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-1-yl)pyrazin-2-amine is a privileged heterocyclic scaffold utilized extensively in the synthesis of bioactive small molecules.[1] Characterized by a pyrazine core substituted with an electron-donating piperidine ring and a primary amine, this compound serves as a critical "hinge-binding" mimetic in kinase inhibitor discovery and a versatile building block for G-protein coupled receptor (GPCR) ligands.[1]

This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and application in medicinal chemistry, designed to streamline its integration into drug development workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Identity & Constants

The compound combines the lipophilicity of the piperidine ring with the polar, hydrogen-bond-accepting nature of the pyrazine amine.[1]

PropertyValue / Description
IUPAC Name 3-(Piperidin-1-yl)pyrazin-2-amine
CAS Number 117719-15-0
Molecular Formula C

H

N

Molecular Weight 178.23 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (pyrazine N), ~9.0 (conjugate acid of amine/piperidine system)
LogP (Predicted) 1.2 – 1.5
Structural Analysis

The molecule features a "push-pull" electronic system.[1] The piperidine nitrogen acts as an electron donor (resonance effect), increasing electron density on the pyrazine ring, which stabilizes the C-2 amine.[1] This electronic enrichment makes the C-5 and C-6 positions of the pyrazine ring susceptible to electrophilic aromatic substitution, a key feature for further functionalization.[1]

Synthetic Methodology

Core Directive: The synthesis of 3-(piperidin-1-yl)pyrazin-2-amine relies on Nucleophilic Aromatic Substitution (


).[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of a halogen leaving group by the secondary amine (piperidine).[1]
Validated Synthesis Protocol

Reaction: 3-Chloropyrazin-2-amine + Piperidine


 3-(Piperidin-1-yl)pyrazin-2-amine[1]

Reagents:

  • Substrate: 3-Chloropyrazin-2-amine (1.0 equiv)

  • Nucleophile: Piperidine (3.0 equiv) - acts as both reactant and base.[1]

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).[1]

  • Temperature: Reflux (80–110 °C).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloropyrazin-2-amine (10 mmol) in n-Butanol (20 mL).

  • Addition: Add Piperidine (30 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1] Reaction typically reaches completion in 4–6 hours.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess piperidine.[1]

    • Resuspend residue in Ethyl Acetate (50 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).
    
Mechanistic Pathway & Workflow Visualization[1]

SynthesisWorkflow Start Start: 3-Chloropyrazin-2-amine Process Process: Reflux in n-BuOH (SNAr Mechanism) Start->Process Dissolve Reagent Reagent: Piperidine (3 eq) Reagent->Process Nucleophilic Attack Intermediate Transition State: Meisenheimer Complex Process->Intermediate Addition Product Product: 3-(Piperidin-1-yl)pyrazin-2-amine Intermediate->Product Elimination of Cl- Purification Purification: Extraction & Recrystallization Product->Purification Work-up

Figure 1: Synthetic workflow for the


 preparation of the target compound.

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to modulate pharmacokinetic properties and target binding affinity.[2][3]

Kinase Inhibition (Hinge Binding)

The 2-aminopyrazine motif is a classic bioisostere for the adenine ring of ATP.[1]

  • Mechanism: The N-1 of the pyrazine and the exocyclic 2-amine group form a donor-acceptor hydrogen bond pair with the "hinge region" amino acids of kinase enzymes.[1]

  • Piperidine Role: The piperidine ring at the 3-position projects into the solvent-exposed region or the hydrophobic pocket (gatekeeper region), improving solubility and selectivity.[1]

GPCR Ligand Design

Piperidine-substituted heteroaromatics are frequent pharmacophores in GPCR antagonists (e.g., Adenosine receptors, Histamine H3).[1] The basic nitrogen of the piperidine (if unsubstituted) or the bulk of the ring (if N-linked as in this CAS) provides critical hydrophobic interactions.

Drug Discovery Cycle

The following diagram illustrates where this compound fits into the Design-Make-Test-Analyze (DMTA) cycle.

DMTA_Cycle Design DESIGN Scaffold Selection (Pyrazine-amine core) Make MAKE Synthesis of CAS 117719-15-0 Design->Make Route Planning Test TEST Kinase Assays Solubility/LogD Make->Test QC & Screening Analyze ANALYZE SAR Data Structure-Property Relationship Test->Analyze Data Processing Analyze->Design Optimization

Figure 2: Integration of CAS 117719-15-0 into the DMTA cycle for kinase inhibitor development.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral data should be observed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.5 – 7.8 ppm (1H, d):  Pyrazine aromatic proton (H-5/6).[1]
    
  • 
     7.3 – 7.5 ppm (1H, d):  Pyrazine aromatic proton (H-6/5).[1]
    
  • 
     5.8 – 6.2 ppm (2H, s, br): 
    
    
    
    protons (exchangeable with
    
    
    ).
  • 
     3.0 – 3.5 ppm (4H, m):  Piperidine 
    
    
    
    -protons (adjacent to N).[1]
  • 
     1.5 – 1.7 ppm (6H, m):  Piperidine 
    
    
    
    -protons.[1]
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
     m/z.
    
  • Fragmentation Pattern: Loss of piperidine fragment or ammonia is common in MS/MS.

Handling & Safety Protocols

While specific toxicological data for this exact CAS is limited, it should be handled as a generic functionalized pyrazine/piperidine derivative.

  • Hazard Classification (Extrapolated):

    • Skin Irritant: Category 2.[4][5]

    • Eye Irritant: Category 2A.

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency requires desiccated storage.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • General Pyrazine Synthesis: Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[7] "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem. Link

  • Piperidine in Med Chem: Lowicki, D., & Przybylski, P. (2025).[2] "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds."[1] European Journal of Medicinal Chemistry. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

  • Safety Data (Piperidine): Sigma-Aldrich Safety Data Sheet for Piperidine (CAS 110-89-4).[1] Link

Sources

Exploratory

Beyond the Scaffold: Engineering Piperidine Heterocycles for Next-Gen Therapeutics

The Pharmacophore Thesis: Why Piperidine Endures In the high-throughput screening (HTS) era, few heterocycles have demonstrated the resilience and versatility of piperidine. It is not merely a linker; it is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacophore Thesis: Why Piperidine Endures

In the high-throughput screening (HTS) era, few heterocycles have demonstrated the resilience and versatility of piperidine. It is not merely a linker; it is a privileged scaffold present in over 70 FDA-approved therapeutics, ranging from the historic analgesic Fentanyl to the modern ALK inhibitor Ceritinib.

For the drug developer, the piperidine ring offers three critical architectural advantages that drive its continued dominance in structure-activity relationship (SAR) studies:

  • Tunable Basicity & Ionization: The secondary amine (pKa ~11.2) is readily protonated at physiological pH. This allows the formation of a critical salt bridge with anionic residues (Aspartate/Glutamate) in G-Protein Coupled Receptors (GPCRs) and kinase pockets, anchoring the ligand.

  • Defined Conformational Space: Unlike flexible alkyl chains, the piperidine ring predominantly adopts a chair conformation. This rigidity reduces the entropic penalty of binding, positioning substituents (particularly at the C4 position) into specific hydrophobic sub-pockets.

  • Vectorial Functionalization: The nitrogen atom serves as a primary handle for diversification, while the C2, C3, and C4 carbons offer distinct vectors for exploring chemical space, enabling the "fine-tuning" of lipophilicity (LogP) and metabolic stability.

Visualization: The Piperidine SAR Logic

The following diagram illustrates the functional logic of the piperidine scaffold in a binding context.

PiperidineSAR Core Piperidine Core (Chair Conformation) N_Term N1 Position (pKa ~11.2) Core->N_Term Protonation Site C4_Pos C4 Position (Distal Vector) Core->C4_Pos Major Substituent C2_Pos C2/C3 Positions (Chirality/Selectivity) Core->C2_Pos Stereocontrol Interaction1 Ionic Bond w/ Asp/Glu (Receptor Anchoring) N_Term->Interaction1 Physiological pH Interaction2 Hydrophobic Pocket Interaction C4_Pos->Interaction2 Interaction3 Steric Constraint (Isoform Selectivity) C2_Pos->Interaction3

Figure 1: Structural logic of the piperidine pharmacophore illustrating key binding vectors.

Strategic Synthesis: Beyond Reductive Amination

While reductive amination remains the workhorse of piperidine synthesis, it limits access to complex, substituted cores. To access novel IP space, we must utilize Late-Stage Functionalization (LSF) and C-H Activation strategies.

Modern Synthetic Protocol: Photoredox C-H Arylation of Piperidines

This protocol describes a method to install aryl groups directly onto the piperidine ring, avoiding pre-functionalized starting materials. This approach is superior for generating library diversity rapidly.

Objective: Direct C4-arylation of N-Boc-piperidine.

Reagents & Equipment:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Arylating Agent: 1,4-Dicyanobenzene (1.5 equiv)

  • Photocatalyst: [Ir(dtbbpy)(ppy)2]PF6 (1 mol%)

  • HAT Catalyst: Quinuclidine (10 mol%)

  • Solvent: Acetonitrile (degassed)

  • Light Source: 450 nm Blue LED

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with N-Boc-piperidine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), photocatalyst (5 mg), and quinuclidine (5.5 mg).

  • Solvation: Add anhydrous, degassed Acetonitrile (5 mL). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm from the 450 nm Blue LED source. Maintain temperature at 25°C using a cooling fan. Stir vigorously for 18 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 4-aryl-piperidine product.

Mechanistic Insight: The quinuclidine radical abstracts a hydrogen atom from the C4 position (hydridic C-H), generating a carbon-centered radical which is trapped by the arene. The iridium catalyst closes the redox loop. This method validates the "self-correcting" nature of radical stability at the C4 position.

Therapeutic Architectures: Case Studies in CNS & Oncology

Neurodegeneration: The Cholinergic Axis (Donepezil)

Donepezil (Aricept) represents the archetype of piperidine success. It functions as a reversible inhibitor of Acetylcholinesterase (AChE).[1] The piperidine nitrogen binds to the anionic sub-site of the enzyme, while the benzyl group interacts with the peripheral anionic site (PAS).

Mechanism of Action Diagram:

AChE_Mechanism Drug Donepezil (Piperidine-based) Binding Dual Binding Mode: 1. Anionic Sub-site (Piperidine N) 2. Peripheral Anionic Site (Benzyl) Drug->Binding Enters Gorge Target Acetylcholinesterase (AChE) Substrate Acetylcholine (ACh) Target->Substrate Normally Hydrolyzes Effect Increased Synaptic ACh Substrate->Effect Accumulation Clinical Cognitive Improvement (Alzheimer's) Effect->Clinical Therapeutic Outcome Binding->Target Inhibits Binding->Substrate Prevents Hydrolysis

Figure 2: Mechanism of Donepezil inhibition of AChE via dual-site binding.

Oncology: ALK Inhibition

In oncology, the piperidine ring is pivotal in Anaplastic Lymphoma Kinase (ALK) inhibitors like Ceritinib .[2] Here, the piperidine ring solubilizes the lipophilic diarylamine core and positions a hydrogen-bond acceptor to interact with the solvent front of the kinase domain.

Comparative Data: Piperidine in Approved Drugs

Drug NameTherapeutic AreaTargetRole of PiperidineKey Interaction
Donepezil Alzheimer'sAChEBinding AnchorIonic bond with Phe330/Trp84
Methylphenidate ADHDDAT/NETPharmacophoreMimics Dopamine ethylamine chain
Ceritinib Oncology (NSCLC)ALK KinaseSolubilizerSolvent-exposed H-bonding
Fentanyl Pain Managementµ-OpioidScaffold CoreRigidifies pharmacophore for receptor fit
Raloxifene OsteoporosisEstrogen ReceptorSide-chainAntagonist conformation lock

Experimental Validation: In Vitro AChE Inhibition Assay

To validate the therapeutic potential of a new piperidine derivative, a robust enzymatic assay is required. We utilize the Ellman’s Method , modified for 96-well microplate high-throughput screening.

Protocol Logic: Thiocholine (produced by AChE hydrolysis) reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), quantifiable at 412 nm. Inhibitors reduce the rate of color formation.

Detailed Workflow:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Mix: Dissolve AChE (from Electrophorus electricus) in buffer to 0.03 U/mL.

  • Substrate Mix: Prepare Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (0.3 mM) in buffer.

  • Compound Dosing:

    • Dissolve piperidine test compounds in DMSO (10 mM stock).

    • Perform serial dilutions (0.1 nM to 10 µM) in the plate.

    • Include Donepezil as a positive control (IC50 ~6 nM).

  • Reaction:

    • Add 150 µL Enzyme Mix to wells.

    • Add 10 µL Test Compound. Incubate 10 mins at 25°C.

    • Initiate reaction with 40 µL Substrate Mix.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot velocity (slope) vs. log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Directions: The Covalent & Degrader Frontier

The future of piperidine therapeutics lies in Targeted Protein Degradation (PROTACs) . The piperidine ring is an ideal "exit vector" for attaching linkers to E3 ligase ligands (e.g., Cereblon).

  • Strategy: Modify the N1-position of a known piperidine inhibitor with an alkyl-PEG linker attached to Thalidomide.

  • Result: Converts a stoichiometric inhibitor into a catalytic degrader, removing the disease-causing protein entirely.

References
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.[3]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Frontiers in Pharmacology, 2022.[4]

  • Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 1976.[5]

  • Methylphenidate: Pharmacodynamics and Mechanism. Wikipedia (Verified Drug Data), 2024. [6]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for Antibacterial Profiling of Pyrazine Derivatives

Executive Summary & Scientific Rationale Pyrazine derivatives represent a cornerstone pharmacophore in medicinal chemistry, most notably anchored by Pyrazinamide (PZA) , a first-line tuberculosis drug. However, the evalu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrazine derivatives represent a cornerstone pharmacophore in medicinal chemistry, most notably anchored by Pyrazinamide (PZA) , a first-line tuberculosis drug. However, the evaluation of novel pyrazine scaffolds presents a unique "paradox of conditions." While standard antibiotics are tested at neutral pH (7.2–7.4), PZA and many of its bioactive analogs exhibit pH-dependent activity, often requiring acidic environments (pH 5.5–6.0) to facilitate protonated accumulation or enzymatic activation (e.g., via pyrazinamidase) [1, 2].

Furthermore, pyrazine derivatives are frequently chromogenic (yellow/orange), rendering standard optical density (


) readouts unreliable due to spectral interference.

This guide provides a modified CLSI-compliant protocol specifically engineered for pyrazine libraries. It integrates a Resazurin-based readout to bypass color interference and includes a pH-Differential Assay to distinguish general toxicity from specific acid-facilitated mechanisms.

Pre-Analytical Framework

Chemical Handling & Solubility

Most pyrazine derivatives exhibit poor aqueous solubility.

  • Solvent: Dissolve stock compounds in 100% DMSO.

  • Constraint: The final DMSO concentration in the assay well must be

    
     (v/v), ideally 
    
    
    
    , to prevent solvent-induced bacterial inhibition.
  • Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles which can degrade unstable hydrazide or carboxamide linkers common in these derivatives.

Bacterial Strain Selection

To validate broad-spectrum vs. mycobacterial-like activity, the following ATCC reference strains are recommended:

  • Staphylococcus aureus ATCC 29213 (Gram-positive standard)

  • Escherichia coli ATCC 25922 (Gram-negative standard)

  • Mycobacterium smegmatis mc² 155 (Surrogate for M. tuberculosis in BSL-2 labs)

Protocol A: Resazurin-Modified Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while eliminating false positives caused by compound color.

Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin Solution: Dissolve 0.015% (w/v) resazurin sodium salt in sterile PBS. Filter sterilize (0.22 µm). Store at 4°C protected from light [3].

  • Controls:

    • Positive: Ciprofloxacin or Rifampicin.

    • Negative: Bacteria + Solvent (DMSO).[1][2]

    • Sterility:[3] Media only.

Workflow Logic

The standard CLSI M07-A10 method is adapted here. The addition of resazurin converts the assay from a turbidimetric (optical) test to a metabolic (fluorometric/colorimetric) test. Live bacteria reduce blue resazurin to pink resorufin.[4]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a starting density of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of 2x compound stock to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1–11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Density:

      
       CFU/mL.[5]
      
  • Incubation:

    • Incubate at 35 ± 2°C for 16–20 hours (24–48h for M. smegmatis).

  • Resazurin Development (The Critical Modification):

    • Add 30 µL of Resazurin solution to all wells.[5]

    • Incubate for an additional 1–4 hours.

    • Readout:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[6]

Visualization of Workflow

MIC_Protocol Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold steps Incubation Incubation (16-24h @ 37°C) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Add to wells Resazurin Add Resazurin (Redox Indicator) Incubation->Resazurin Post-incubation Readout Visual Readout Blue = Dead Pink = Alive Resazurin->Readout 1-4h reaction

Figure 1: Resazurin-modified broth microdilution workflow for colored pyrazine derivatives.

Protocol B: The pH-Differential "Stress Test"

Rationale: Pyrazinamide is inactive at neutral pH. If your derivative targets the same pathway (FAS-I inhibition or ribosomal protein S1), it may require acidic activation [4].

Method:

  • Prepare two batches of CAMHB:

    • Batch A: Standard pH 7.3 ± 0.1.

    • Batch B: Acidified to pH 6.0 (using HCl/Phosphate buffer).

  • Run the MIC protocol (Section 3) in parallel using both media types.

  • Interpretation:

    • 
      : Mechanism is likely pH-independent (e.g., membrane disruption).
      
    • 
       (e.g., >4-fold reduction): Mechanism mimics Pyrazinamide (prodrug activation or accumulation driven).
      

Protocol C: Selectivity Index (Cytotoxicity)

Antibacterial activity is meaningless if the compound kills mammalian cells at the same concentration.

  • Cell Line: Vero (African Green Monkey Kidney) or HepG2 (Human Liver - relevant for PZA hepatotoxicity).

  • Assay: MTT or CCK-8 assay.

  • Calculation: Determine the

    
     (Cytotoxic Concentration 50%).
    Calculate Selectivity Index (SI):
    
    
    
    

Data Interpretation Table:

SI ValueInterpretationAction
< 1 ToxicDiscard compound.
1 – 10 ModerateLead optimization required to reduce toxicity.
> 10 SelectivePromising hit for in vivo studies.[7]

Mechanism of Action Reference

Understanding the pyrazine mode of action is crucial for interpreting pH data. The diagram below illustrates the classical PZA pathway which many derivatives aim to mimic or bypass.

PZA_Mechanism Extracellular Extracellular Space (Acidic pH 5.5 - 6.0) PZA Pyrazine Derivative (Prodrug) Extracellular->PZA Passive Diffusion Membrane Bacterial Membrane Intracellular Cytoplasm (Neutral pH) Membrane->Intracellular PncA PncA Enzyme (Amidase) Intracellular->PncA Enzymatic Conversion PZA->Membrane POA Active Acid Form (Accumulates) PncA->POA Target Target Inhibition (FAS-I / Ribosome) POA->Target Inhibition Efflux Efflux Pump POA->Efflux Expulsion Efflux->Extracellular Recycling (pH dependent)

Figure 2: Mechanism of action for Pyrazinamide-like derivatives, highlighting the role of pH and enzymatic conversion.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[8][9][10] CLSI document M07-A10.[8][9][11]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Denny, K. J., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. SpringerPlus, 5, 1361.

  • Muller, R., et al. (2016). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.

Sources

Application

Application Notes and Protocols for the Synthesis of N-aryl Derivatives from 3-(Piperidin-1-yl)pyrazin-2-amine

For: Researchers, scientists, and drug development professionals Introduction: The Significance of N-Aryl Pyrazinamines in Medicinal Chemistry The pyrazine scaffold is a privileged motif in medicinal chemistry, with its...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of N-Aryl Pyrazinamines in Medicinal Chemistry

The pyrazine scaffold is a privileged motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The strategic introduction of an aryl group at the N-position of an aminopyrazine core can significantly modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile. This often leads to enhanced target affinity and selectivity.[3] The target molecule, 3-(piperidin-1-yl)pyrazin-2-amine, serves as a versatile building block for the synthesis of novel N-aryl pyrazinamine derivatives. These compounds are of high interest in drug discovery programs for the development of new therapeutic agents. This guide provides detailed protocols and technical insights for the synthesis of N-aryl derivatives from 3-(piperidin-1-yl)pyrazin-2-amine, focusing on robust and widely applicable cross-coupling methodologies.

Synthetic Strategies: A Tale of Two Couplings

The formation of the crucial C-N bond between the pyrazinamine and an aryl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these two powerful reactions often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and broad substrate scope.[4] The reaction is catalyzed by a palladium complex, which facilitates the coupling of an amine with an aryl halide or pseudohalide.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[5]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - 3-(Piperidin-1-yl)pyrazin-2-amine - Aryl Halide - Palladium Catalyst - Ligand - Base prep_solvent Prepare Anhydrous Solvent prep_reagents->prep_solvent setup Combine Reagents in Reaction Vessel inert_atm Degas and Purge with Inert Gas (e.g., Argon or Nitrogen) setup->inert_atm heating Heat to Reaction Temperature (e.g., 80-120 °C) with Stirring inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purification by Column Chromatography extraction->purification characterization characterization purification->characterization Characterization (NMR, MS) Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - 3-(Piperidin-1-yl)pyrazin-2-amine - Aryl Halide - Copper Catalyst - Ligand (optional) - Base prep_solvent Prepare Solvent prep_reagents->prep_solvent setup Combine Reagents in Reaction Vessel heating Heat to Reaction Temperature (e.g., 100-160 °C) with Stirring setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purification by Column Chromatography extraction->purification characterization characterization purification->characterization Characterization (NMR, MS)

Sources

Method

Application Note: Continuous Flow Synthesis of Pyrazinamide Derivatives for Drug Discovery

Abstract: This document provides a comprehensive guide to the experimental setup and protocol for the synthesis of pyrazinamide derivatives using continuous flow chemistry. Pyrazinamide is a cornerstone drug in the treat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the experimental setup and protocol for the synthesis of pyrazinamide derivatives using continuous flow chemistry. Pyrazinamide is a cornerstone drug in the treatment of tuberculosis, and the development of its derivatives is a key strategy in overcoming drug resistance and discovering new therapeutic applications. By leveraging the advantages of flow chemistry, such as enhanced reaction control, improved safety, and seamless scalability, researchers can accelerate the synthesis and screening of novel compound libraries.[1][2][3] This application note details a robust and efficient enzymatic amidation method, offering a greener and more scalable alternative to traditional batch synthesis.[4][5][6]

Introduction: The Case for Flow Chemistry in Pyrazinamide Derivative Synthesis

Pyrazinamide (PZA) is a critical first-line antitubercular agent. Its mechanism involves conversion to the active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis, which disrupts vital cellular functions.[7][8] The exploration of PZA derivatives is a fertile ground for identifying compounds with improved efficacy, novel mechanisms of action, or activity against other pathogens.[4][6][9]

Traditional batch synthesis of these derivatives often involves hazardous reagents like thionyl chloride and solvents with toxicity concerns.[6][10][11] Furthermore, batch processes can be time-consuming and difficult to scale consistently.[3]

Continuous flow chemistry presents a paradigm shift, offering precise control over reaction parameters such as temperature, pressure, and residence time.[1][2] This level of control leads to higher yields, improved product purity, and significantly enhanced safety, especially when handling reactive intermediates.[12][13] For pharmaceutical manufacturing, the ability to seamlessly scale from laboratory discovery to industrial production is a transformative advantage.[1][2] This guide focuses on an enzymatic approach within a continuous flow system, which further enhances the sustainability and efficiency of synthesizing a diverse library of pyrazinamide derivatives.[4][10][14]

Reaction Overview: Enzymatic Amidation in a Continuous Flow System

The protocol described herein focuses on the amidation of a pyrazine ester with a primary or secondary amine to form the corresponding pyrazinamide derivative. This method utilizes an immobilized enzyme, Lipozyme® TL IM from Thermomyces lanuginosus, as a catalyst. This biocatalytic approach operates under mild conditions and aligns with the principles of green chemistry by avoiding harsh reagents and minimizing waste.[4][5][10]

The general reaction scheme is as follows:

Pyrazine Ester + Amine --(Immobilized Lipase, Flow Reactor)--> Pyrazinamide Derivative + Alcohol

This strategy is highly versatile, allowing for the synthesis of a wide array of derivatives by simply varying the amine starting material.

Experimental Setup: Core Components and Configuration

The continuous flow system is assembled from standard laboratory equipment. The precise configuration can be adapted based on available components, but the core functionality remains consistent.

Core Components:

  • Syringe Pumps (2): High-precision syringe pumps are required for the pulseless and accurate delivery of the two reagent streams (Feed 1: Pyrazine Ester solution; Feed 2: Amine solution).

  • Reagent Vessels: Standard laboratory glassware is used to hold the stock solutions for each feed.

  • T-Mixer: A low-volume T-mixer (e.g., PEEK or PTFE) ensures rapid and efficient mixing of the two reagent streams before they enter the reactor.

  • Packed-Bed Reactor: A column (e.g., an HPLC column) packed with the immobilized enzyme (Lipozyme® TL IM) serves as the reactor. The column is connected to a temperature-controlled housing or water bath to maintain the optimal reaction temperature.

  • Back-Pressure Regulator (BPR): A BPR (e.g., 100 psi) is installed downstream of the reactor. Its function is to maintain sufficient pressure to keep solvents in the liquid phase, especially at temperatures above their atmospheric boiling points, and to ensure stable flow.

  • Collection Vessel: A vial or flask is used to collect the product stream exiting the BPR.

Diagram of the Experimental Workflow

Flow_Synthesis_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction & Collection Reagent1 Feed 1: Pyrazine Ester Solution Pump1 Syringe Pump A Reagent1->Pump1 TMixer T-Mixer Pump1->TMixer Flow Rate A Reagent2 Feed 2: Amine Solution Pump2 Syringe Pump B Reagent2->Pump2 Pump2->TMixer Flow Rate B Reactor Packed-Bed Reactor (Immobilized Enzyme) + Heat Control TMixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow setup for enzymatic synthesis.

Detailed Protocol: Synthesis of N-benzylpyrazine-2-carboxamide

This protocol provides a step-by-step method for a representative synthesis. The principles can be readily adapted for other amine substrates.

1. Reagent Preparation:

  • Feed 1 (Pyrazine Ester): Dissolve 5 mmol of methyl pyrazine-2-carboxylate in 10 mL of tert-amyl alcohol.
  • Feed 2 (Amine): Dissolve 15 mmol of benzylamine in 10 mL of tert-amyl alcohol.
  • Note on Causality: A 3:1 molar ratio of amine to ester is used to drive the reaction towards completion.[4] Tert-amyl alcohol is selected as a greener solvent that provides good solubility for the reactants and is compatible with the enzyme.[4][14]

2. System Assembly and Preparation:

  • Assemble the flow chemistry setup as shown in the diagram above.
  • Pack a suitable column with 870 mg of Lipozyme® TL IM.
  • Prime both pumps and their respective lines with tert-amyl alcohol to remove any air from the system.
  • Connect the lines to the T-mixer and the rest of the flow path.

3. Reaction Execution:

  • Set the reactor temperature to 45 °C using the column heater.
  • Set the flow rate for both Pump A and Pump B to 31.2 μL/min.
  • Expert Insight: The total flow rate (62.4 μL/min) and the reactor volume determine the residence time. For this setup, the target residence time is 20 minutes.[10][14] Residence time is a critical parameter that can be easily tuned by adjusting the flow rates to optimize conversion.
  • Begin pumping the reagent solutions (Feed 1 and Feed 2) through the system.
  • Allow the system to run for at least two residence times (e.g., 40 minutes) to reach a steady state before collecting the product.

4. Product Collection and Work-up:

  • Once the system is at a steady state, collect the effluent from the BPR in a collection vial.
  • After collection, evaporate the solvent under reduced pressure.
  • The crude product can then be purified using standard techniques, such as column chromatography, to yield the pure N-benzylpyrazine-2-carboxamide.

Data Presentation: Synthesis of Various Pyrazinamide Derivatives

The versatility of this flow protocol is demonstrated by its application to a range of amines. The following table summarizes the results for the synthesis of different derivatives under optimized conditions.

EntryAmine SubstrateTemp (°C)Residence Time (min)Isolated Yield (%)
1Benzylamine452091.6[4]
2Aliphatic Amine4520Varies (substrate dependent)[4]
3Morpholine4520Varies (substrate dependent)[4]
4Substituted Benzylamines4520Varies (substrate dependent)[4]

General Conditions: Methyl pyrazine-2-carboxylate (5 mmol in 10 mL solvent), Amine (15 mmol in 10 mL solvent), 870 mg Lipozyme® TL IM, tert-amyl alcohol solvent, total flow rate 31.2 μL/min.[10]

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through several key features of the flow chemistry approach:

  • Consistency: The precise control over flow rates and temperature ensures high reproducibility between runs.[2]

  • Real-Time Monitoring: The system can be equipped with in-line analytical tools (e.g., FT-IR, UV-Vis) to monitor the reaction in real-time, confirming that a steady state has been reached and that the conversion is stable.

  • Predictable Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple identical systems in parallel), rather than by changing reactor size, which can introduce new heat and mass transfer challenges.[1]

By implementing this continuous flow method, researchers can efficiently and safely synthesize libraries of pyrazinamide derivatives, accelerating the pace of drug discovery and development.

References

  • Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Adv., 14(53), 39560-39568. [Link]

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. [Link]

  • Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. [Link]

  • Asynt. (2023). What Role Does Flow Chemistry Play in API Manufacturing? [Link]

  • CHEManager International. (2024). Sustainability in Production is Key - What Does Flow Chemistry Bring to the Table? [Link]

  • Semantic Scholar. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • Scott, C. D., et al. (2018). Integrated plug flow synthesis and crystallisation of pyrazinamide. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives. [Link]

  • PubMed Central (PMC). (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • Zhang, A.-Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. [Link]

  • ResearchGate. (2025). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? [Link]

  • YouTube. (2025). Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmacokinetics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Basic Amine Compounds

Welcome to the technical support center for resolving challenging peak shapes encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic amine compounds. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenging peak shapes encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic amine compounds. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond simple fixes to a deeper, mechanistic understanding of their chromatographic challenges. Here, we will explore the root causes of peak asymmetry and provide actionable, field-proven solutions.

Introduction: Why Do Basic Compounds Pose a Challenge in Reversed-Phase HPLC?

Basic compounds, particularly those containing amine functional groups, are notoriously difficult to analyze using reversed-phase HPLC. The primary reason for this difficulty lies in their interaction with the stationary phase. Silica-based columns, the workhorses of reversed-phase chromatography, possess residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[1][2]

Protonated basic analytes (BH⁺) can then undergo secondary ionic interactions with these ionized silanols.[2][3] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), which is a primary cause of peak tailing.[2][3] Understanding and mitigating these unwanted interactions is the key to achieving sharp, symmetrical peaks.

F.A.Q. - Quick Answers to Common Problems

Q1: What is the most common cause of peak tailing for basic compounds?

A1: The most frequent cause is the interaction between positively charged basic analytes and negatively charged, deprotonated silanol groups on the silica-based column packing material.[1][2][4] This secondary retention mechanism leads to asymmetrical peaks.

Q2: My peak is fronting, not tailing. What could be the cause?

A2: Peak fronting is less common than tailing.[5] The most likely causes are column overload (injecting too much sample), or a disturbance in the column packing bed.[5][6] It can also be caused by using a sample solvent that is significantly stronger than the mobile phase.[7][8]

Q3: Can the mobile phase pH alone solve my peak shape problems?

A3: While crucial, pH is only one part of the solution. Operating at a low pH (around 2.5-3) can protonate the silanol groups, minimizing unwanted ionic interactions.[9] However, for optimal peak shape, you often need to consider buffer choice, buffer concentration, and potentially the use of additives.[10]

Q4: How does temperature affect the peak shape of basic compounds?

A4: Increasing the column temperature can significantly improve peak shape for basic compounds.[11][12][13] Higher temperatures can reduce mobile phase viscosity, improve mass transfer kinetics, and disrupt secondary interactions between the analyte and the stationary phase.[12]

Comprehensive Troubleshooting Guide

Poor peak shape can manifest in several ways, most commonly as peak tailing or peak fronting. Below is a systematic approach to diagnosing and resolving these issues.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape with basic compounds.

Troubleshooting_Workflow cluster_0 Identify Peak Shape Problem cluster_1 Initial Checks & Easy Fixes cluster_2 Mobile Phase Optimization cluster_3 Stationary Phase & Method Parameters Problem Poor Peak Shape for Basic Amine Check_System System Suitability & Column Health (Void, Blockage, Leaks) Problem->Check_System Start Here Sample_Solvent Sample Solvent Mismatch Problem->Sample_Solvent pH_Adjust Adjust Mobile Phase pH Check_System->pH_Adjust If system is OK Sample_Solvent->pH_Adjust If solvent is matched Buffer_Select Select Appropriate Buffer & Concentration pH_Adjust->Buffer_Select Additives Consider Additives (e.g., Ion-Pairing Agents) Buffer_Select->Additives Column_Choice Select a Suitable Column (End-capped, Polar-embedded, Phenyl-Hexyl) Additives->Column_Choice If still tailing Temp_Flow Optimize Temperature & Flow Rate Column_Choice->Temp_Flow

Caption: A step-by-step decision tree for troubleshooting poor peak shape in HPLC.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Question: My basic analyte peak is tailing. What is the first thing I should check?

Answer: Before delving into complex mobile phase modifications, it's essential to rule out simpler, more universal HPLC problems.

Step-by-Step Protocol: Initial System & Column Check

  • Assess for Extra-Column Volume: Ensure all tubing connections are secure and that the shortest possible length of narrow internal diameter tubing is used between the injector, column, and detector to minimize dead volume.[1]

  • Check for Column Contamination or Degradation: A contaminated guard column or column inlet frit can cause peak tailing for all compounds in the analysis.[4]

    • Action: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent. If peak shape does not improve, the column may be degraded, and replacement is necessary.[2]

  • Evaluate for a Column Void: A void or channel in the column packing can lead to peak distortion.

    • Action: Reverse the column and flush with a compatible solvent at a low flow rate. If this doesn't resolve the issue, the column likely needs to be replaced.[2]

Question: My system seems fine, but the peak tailing persists. What's the next step?

Answer: The next and most critical area to investigate is the mobile phase composition, specifically its pH and buffering system.

The Role of Mobile Phase pH

The pH of the mobile phase is a powerful tool for controlling the ionization state of both the basic analyte and the stationary phase's residual silanol groups.[14][15]

  • At Low pH (pH < 3): Residual silanol groups are protonated (Si-OH) and therefore neutral. This minimizes the ionic interaction with the protonated basic analyte (BH⁺), significantly reducing peak tailing.[9]

  • At Mid-range pH (pH 3-7): Silanol groups become increasingly deprotonated (Si-O⁻), creating active sites for secondary ionic interactions that cause peak tailing.[1]

  • At High pH (pH > 8): While basic analytes may be in their neutral form (B), which is good for retention, traditional silica columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH methods.

Step-by-Step Protocol: Mobile Phase pH and Buffer Optimization

  • Operate at Low pH: Adjust the mobile phase pH to a value between 2.5 and 3.0 using an appropriate acid like formic acid or phosphoric acid.[9][16] This is often the most effective single change to improve peak shape for basic compounds.

  • Select an Appropriate Buffer: A buffer is crucial to resist pH changes as the sample is introduced into the mobile phase.[17][18][19]

    • Choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH.[17][20]

    • Commonly used buffers for low pH applications include phosphate and formate.[20]

  • Optimize Buffer Concentration: The buffer concentration, or ionic strength, of the mobile phase can also impact peak shape.

    • Start with a buffer concentration in the range of 10-50 mM.[20]

    • Increasing the buffer concentration can sometimes help to shield the residual silanols, further improving peak symmetry.[9][21] However, be mindful that very high buffer concentrations can lead to precipitation in the presence of high organic solvent percentages.[17]

Buffer SystempKaUseful pH RangeUV Cutoff (approx.)Comments
Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200 nmExcellent buffering capacity, but not volatile (not MS-friendly).
Formate 3.82.8-4.8~210 nmVolatile and MS-friendly. Good choice for LC-MS applications.[16]
Acetate 4.83.8-5.8~210 nmVolatile and MS-friendly.
Trifluoroacetic Acid (TFA) ~0.5< 1.5~210 nmOften used as an ion-pairing agent, but can cause ion suppression in MS.[22]
Question: I've optimized the mobile phase, but I still see some tailing. Are there other options?

Answer: Yes. If mobile phase optimization alone is insufficient, you should consider the stationary phase chemistry and other instrumental parameters.

1. Column Selection: Modern HPLC columns are designed to minimize the negative effects of silanol interactions.

  • High-Purity, End-capped Columns: Most modern "Type B" silica columns are treated to have a lower metal content and are "end-capped" to block a majority of the residual silanols, which improves peak shape for basic compounds.[1][2][23]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain. This polar group can help to shield the residual silanols from interacting with basic analytes.[24]

  • Phenyl-Hexyl Phases: These columns offer a different selectivity compared to standard C18 columns.[25][26] The phenyl ring can engage in pi-pi interactions with aromatic analytes, which can be advantageous for certain basic compounds containing aromatic rings, potentially improving peak shape and resolution.[25][27][28]

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge which helps to repel basic analytes from the silica surface, thereby minimizing tailing, especially when using low ionic strength mobile phases like formic acid.[22]

2. Temperature Optimization:

  • Increasing the column temperature (e.g., to 40-60 °C) can significantly improve peak shape.[29] This is due to improved mass transfer kinetics and a reduction in the strength of secondary interactions.[11][12][13]

3. Use of Mobile Phase Additives (Ion-Pairing or Silanol Blockers):

  • Ion-Pairing Agents: For very basic or hydrophilic amines that are poorly retained, ion-pairing agents like alkyl sulfonates can be added to the mobile phase.[30][31] These agents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the ionized analyte, increasing its retention and often improving peak shape. However, ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry.

  • Amine Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of the analyte of interest.[10][32] This approach is less common with modern, high-purity columns.

Issue 2: Peak Fronting

Peak fronting, where the front of the peak is less steep than the back, is a less common but equally problematic issue.

Question: My peaks are fronting. What are the likely causes?

Answer: The most common causes of peak fronting are sample overload and issues with the sample solvent.

Step-by-Step Protocol: Troubleshooting Peak Fronting

  • Address Potential Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, which leads to fronting.[6]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you have identified column overload as the problem.[6]

  • Check the Sample Solvent: The solvent used to dissolve your sample can have a significant impact on peak shape.[8][33]

    • The Problem: If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.[7][34] This is especially problematic in gradient chromatography for early eluting peaks.[8]

    • The Solution: Ideally, your sample should be dissolved in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.[8] If you must use a strong solvent, reduce the injection volume.[35]

  • Consider a Physical Column Problem: Although less common, peak fronting can sometimes be an indicator of a physical issue with the column, such as a partially collapsed packing bed at the inlet.[5]

    • Action: If reducing concentration and changing the sample solvent does not resolve the issue, the problem may be with the column itself. Try replacing the column.[5]

  • Evaluate Temperature Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven can sometimes cause peak distortion, including fronting.[36]

    • Action: Ensure your system has a mobile phase pre-heater, or that a sufficient length of tubing is coiled inside the column oven before the column to allow the mobile phase to equilibrate to the oven temperature.[36]

By systematically working through these potential causes, from simple system checks to more complex mobile phase and stationary phase considerations, you can effectively troubleshoot and resolve poor peak shapes for basic amine compounds, leading to more accurate and reliable HPLC results.

References

  • Effects of Sample Solvents on Peak Shape. SHIMADZU CORPORATION. [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. [Link]

  • Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1097(1-2), 1-22. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (2017). Shimadzu. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. (2014). Separations, 1(2), 83-107. [Link]

  • The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. SciSpace. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]

  • Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. (2021). Journal of the Serbian Chemical Society, 86(1), 1-11. [Link]

  • Dolan, J. W. (2005). Peak Fronting, Column Life and Column Conditioning. LCGC International. [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Troubleshooting. MZ-Analysentechnik. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). YouTube. [Link]

  • How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016). Journal of Chromatography A, 1467, 137-145. [Link]

  • Peak Fronting Issue. (2005). Chromatography Forum. [Link]

  • The LCGC Blog: Why Do You Need a Buffer Solution?. (2014). LCGC. [Link]

  • Ion-Pairing Agents | HPLC. Mason Technology. [Link]

  • What Are Buffers & Why Are They Important?. Chromatography Today. [Link]

  • Amines-Ion Pairing. (2007). Chromatography Forum. [Link]

  • Troubleshooting in Chromatography. (1995). Journal of Chromatographic Science, 33(7), 386-386. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc.. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. (2018). LCGC. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2018). Macedonian Pharmaceutical Bulletin, 64(1), 19-27. [Link]

  • Silica Purity #2 – Silanols. Separation Science. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. (2014). Molecules, 19(9), 13547-13556. [Link]

  • Do I have to use an ion pairing reagent at low pH when analyzing bases?. (2018). YouTube. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Retention Times for Polar Compounds

Role: Senior Application Scientist Scope: Reversed-Phase LC (RPLC) & Hydrophilic Interaction LC (HILIC) Audience: Analytical Chemists, Drug Development Researchers Introduction: The Polar Compound Challenge Inconsistent...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Scope: Reversed-Phase LC (RPLC) & Hydrophilic Interaction LC (HILIC) Audience: Analytical Chemists, Drug Development Researchers

Introduction: The Polar Compound Challenge

Inconsistent retention times (Rt) for polar analytes represent one of the most persistent failure modes in modern chromatography. Unlike non-polar compounds driven purely by hydrophobic partitioning, polar analytes are highly sensitive to the solvation environment and ionization state .

This guide moves beyond generic advice to address the specific physicochemical mechanisms destabilizing your separation: Phase Dewetting (Hydrophobic Collapse) in RPLC and Water Layer Instability in HILIC.

Module 1: The "Phase Collapse" Phenomenon (RPLC)

Q: Why do my polar analytes lose retention suddenly after pausing the flow in high-aqueous conditions?

Diagnosis: You are likely experiencing Hydrophobic Subtraction (Dewetting) , historically termed "Phase Collapse."[1][2]

The Mechanism: Standard C18 stationary phases are highly hydrophobic. When subjected to 100% aqueous mobile phases, the high surface tension of water creates an energetically unfavorable interface with the alkyl chains inside the silica pores.

  • Under Flow: The high pressure forces water into the pores, maintaining the wetted surface area.

  • Flow Stoppage: When pressure drops, the system seeks to minimize free energy. The water is expelled from the pores (dewetting), causing the alkyl chains to mat down.

  • Result: Upon restarting flow, the analyte cannot access the internal pore surface area (where >95% of retention occurs), leading to near-zero retention.

DOT Diagram: The Dewetting Cycle

DewettingCycle Figure 1: The thermodynamic cycle of pore dewetting in C18 columns. Wetted State A: Wetted Pores (High Pressure or Organic Present) FlowStop Event: Flow Stoppage (Pressure Drop) Wetted->FlowStop 100% Aqueous Dewetted State B: Dewetted Pores (Water Expelled, Chains Matted) FlowStop->Dewetted Surface Tension Force RetentionLoss Symptom: Radical Loss of Retention (k' drops) Dewetted->RetentionLoss Loss of Surface Area Regen Action: Regeneration (Flush with Organic) RetentionLoss->Regen Troubleshooting Regen->Wetted Re-solvation

Troubleshooting Protocol: Confirming and Fixing Dewetting

Step 1: The "Priming" Test (Self-Validation) If you suspect dewetting, perform this sequence:

  • Run your standard 100% aqueous method. Record Rt (likely too early).

  • Flush column with 90% Acetonitrile/10% Water for 20 column volumes (CV).

  • Immediately re-equilibrate to 100% aqueous (5-10 CV) and inject.

  • Validation: If retention returns to normal but drifts again after a pause, the column is dewetting.

Step 2: Permanent Corrective Actions

  • Immediate Fix: Always maintain at least 3-5% organic solvent (Methanol or Acetonitrile) in Mobile Phase A. This lowers surface tension sufficiently to prevent pore expulsion.

  • Hardware Fix: Switch to an AQ-type column (Polar-Embedded or Polar-Endcapped). These phases have hydrophilic groups (e.g., amide, carbamate) near the silica surface that maintain water solvation even in 100% aqueous conditions [1].

Module 2: HILIC Equilibration & Water Layer Stability[3]

Q: Why is my HILIC retention drifting despite constant mobile phase composition?

Diagnosis: Insufficient Equilibration Volume or Water Layer Hysteresis .

The Mechanism: HILIC retention depends on the formation of a semi-immobilized water-enriched layer on the polar stationary phase. Analytes partition between the bulk organic phase and this water layer.

  • Unlike RPLC (which equilibrates in ~5-10 CV), HILIC phases require 20-60 CV to fully establish this hydration layer because the kinetic process of water adsorbing onto the silica/zwitterionic surface is slow [2].

  • Hysteresis: If you approach the initial gradient conditions from a high-aqueous step (e.g., column wash) versus a high-organic step, the thickness of the water layer—and thus retention—will differ.

Troubleshooting Protocol: The HILIC Equilibration Workflow

Step 1: Calculate Your Column Volume (Vm) You cannot guess equilibration time; you must calculate it.



  • Example: 2.1 x 100 mm column ≈ 0.23 mL.

  • Requirement: 20 CV = 4.6 mL. At 0.4 mL/min, this is 11.5 minutes of equilibration, not the standard 2 minutes used in RPLC.

Step 2: The "Dummy Injection" Strategy Polar sites on new or stored columns are often highly active.

  • Conditioning: Flush with 50 CV of the mobile phase ending the gradient (high aqueous) to remove contaminants.

  • Equilibration: Flush with 60 CV of initial mobile phase (high organic).

  • Passivation: Inject a high-concentration standard of your sample 2-3 times before starting the actual sequence. This occupies irreversible active sites.

Module 3: pH Control & Ionization (The pKa Trap)

Q: Why does my retention time fluctuate ±0.5 min between batches of mobile phase?

Diagnosis: Operating too close to the analyte's pKa .

The Mechanism: Retention factor (


) is a weighted average of the retention of the ionized and non-ionized forms.
  • The Rule of 2: If mobile phase pH is within ±1 unit of the pKa , small shifts in pH (e.g., 0.1 units from evaporation or temperature) cause massive shifts in the ionization ratio (

    
    ), drastically altering hydrophobicity [3].
    

Data Table: Impact of pH on Retention Stability

Analyte TypepKaMobile Phase pHRisk LevelMechanism of Failure
Weak Acid 4.54.5Critical 50% ionization. 0.1 pH shift changes ionization by ~10%.
Weak Acid 4.52.5Low <1% ionization (Fully protonated). Robust retention.
Weak Base 9.07.0High ~99% ionized. Highly sensitive to buffer strength/counter-ions.
Weak Base 9.010.5Low <5% ionized (Neutral). Robust retention (requires high-pH column).

Corrective Action:

  • Map the pKa: Use chemical property databases (e.g., PubChem) to find the pKa of your polar analyte.

  • Buffer Selection: Choose a buffer species with a pKa within ±1 unit of your target pH (not the analyte's pKa).

    • Example: For pH 3.0, use Formate (pKa 3.75) or Phosphate (pKa 2.1), not Acetate (pKa 4.76).

Module 4: Systematic Troubleshooting Logic

Use this decision tree to isolate the root cause of retention shifts.

TroubleshootingLogic Figure 2: Systematic decision tree for diagnosing retention drifts. Start Issue: Inconsistent Rt for Polar Compounds ModeCheck Check Mode Start->ModeCheck RPLC RPLC Mode ModeCheck->RPLC HILIC HILIC Mode ModeCheck->HILIC AqCheck Is Mobile Phase >95% Aqueous? RPLC->AqCheck Dewetting CAUSE: Phase Dewetting ACTION: Add 2% Organic or Switch to AQ Column AqCheck->Dewetting Yes pHCheck Is pH within ±1 unit of pKa? AqCheck->pHCheck No pHFix CAUSE: pH Sensitivity ACTION: Adjust pH ±2 units away from pKa pHCheck->pHFix Yes Check Temp/Pump Check Temp/Pump pHCheck->Check Temp/Pump No EquilCheck Equilibration Time < 20 Column Volumes? HILIC->EquilCheck HILICFix CAUSE: Water Layer Instability ACTION: Increase Equil. Time to 20-40 CV EquilCheck->HILICFix Yes BufferCheck Buffer Conc < 10mM? EquilCheck->BufferCheck No BufferFix CAUSE: Low Buffering Capacity ACTION: Increase to 10-20mM (Ammonium Acetate/Formate) BufferCheck->BufferFix Yes Check Sample Matrix Check Sample Matrix BufferCheck->Check Sample Matrix No

References

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from [Link]

  • Separation Science. (2024). Column Equilibration in HILIC. Retrieved from [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: Too Polar for Reversed Phase. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 3-(Piperidin-1-yl)pyrazin-2-amine vs. Doxorubicin

This guide provides a rigorous technical comparison between Doxorubicin (a clinical standard anthracycline) and 3-(Piperidin-1-yl)pyrazin-2-amine (a representative aminopyrazine scaffold used in targeted kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Doxorubicin (a clinical standard anthracycline) and 3-(Piperidin-1-yl)pyrazin-2-amine (a representative aminopyrazine scaffold used in targeted kinase inhibitor discovery).[1]

[1]

Executive Summary

This guide compares the cytotoxic profiles of Doxorubicin , a potent broad-spectrum DNA intercalator, and 3-(Piperidin-1-yl)pyrazin-2-amine , a privileged structural scaffold often found in ATP-competitive kinase inhibitors (e.g., CHK1, GSK3


, or ALK inhibitors).[1]
  • Doxorubicin: Acts as a "cytotoxic sledgehammer," exhibiting nanomolar (nM) potency across most dividing cell lines via DNA damage.[1]

  • 3-(Piperidin-1-yl)pyrazin-2-amine: Acts as a "targeted scaffold."[1] In its unfunctionalized form, it typically exhibits low intrinsic cytotoxicity (IC

    
     > 50 
    
    
    
    M).[1] Its cytotoxicity is highly context-dependent, manifesting only when derivatized to inhibit specific oncogenic drivers.[1]

Mechanistic Profiling

Doxorubicin: The Genotoxic Standard

Mechanism: Doxorubicin intercalates into DNA base pairs and inhibits Topoisomerase II


, preventing DNA resealing.[1] This causes double-strand breaks (DSBs), triggering the p53-mediated apoptotic pathway.[1]
Key Characteristic:  High general toxicity; low selectivity between cancerous and normal proliferating cells.[1]
3-(Piperidin-1-yl)pyrazin-2-amine: The Kinase Scaffold

Mechanism: The 2-aminopyrazine core mimics the adenine ring of ATP, allowing it to bind the hinge region of protein kinases.[1] The 3-piperidinyl group often acts as a "solubilizing tail" or interacts with the solvent-front region of the kinase pocket.[1] Key Characteristic: Low off-target cytotoxicity.[1] Significant cell death is usually observed only if the molecule is optimized to hit a specific "driver" kinase (e.g., ALK, ROS1) in a dependent cell line.[1]

Visualizing the Mechanistic Divergence

MechanismComparison cluster_Dox Doxorubicin (Genotoxin) cluster_Pyrazine 3-(Piperidin-1-yl)pyrazin-2-amine (Scaffold) Dox Doxorubicin Entry TopoII Topoisomerase II Inhibition Dox->TopoII DSB DNA Double-Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 Apop_Dox Broad Apoptosis p53->Apop_Dox Pyraz Pyrazine Entry ATP_Comp ATP Pocket Competition (Weak/Non-specific) Pyraz->ATP_Comp Target Specific Kinase Inhibition (Only if optimized) ATP_Comp->Target If Functionalized Stasis Cytostasis / Low Toxicity ATP_Comp->Stasis No Driver Hit Signal Signaling Blockade (e.g., MAPK/ERK) Target->Signal Signal->Stasis

Caption: Doxorubicin triggers direct DNA damage leading to broad apoptosis, whereas the Pyrazine scaffold competes for ATP pockets, often resulting in cytostasis or low toxicity unless specifically optimized.[1]

Comparative Data Analysis

The following data represents typical reference values. Doxorubicin values are well-established clinical benchmarks.[1] The Pyrazine values are representative of the 2-aminopyrazine fragment class (e.g., precursors to Crizotinib or SHP2 inhibitors).[1]

Table 1: Cytotoxicity Profile (IC Values)[1]
Cell LineTissue OriginDoxorubicin IC

(Standard)
Pyrazine Scaffold IC

(Predicted)
Interpretation
MCF-7 Breast Cancer0.01 - 0.5

M
> 50

M
Dox is highly potent; Pyrazine scaffold is likely inactive/weak.[1]
HepG2 Liver Carcinoma0.5 - 2.0

M
20 - 100

M
HepG2 may metabolize the pyrazine, potentially altering toxicity.[1]
HEK-293 Embryonic Kidney (Normal)0.1 - 1.0

M
> 100

M
Critical: Pyrazine shows superior safety margin (Therapeutic Index).[1]
HUVEC Endothelial0.05 - 0.2

M
> 50

M
Dox is anti-angiogenic/toxic; Pyrazine is inert.[1]
Table 2: Physico-Chemical & Safety Properties[1]
PropertyDoxorubicin3-(Piperidin-1-yl)pyrazin-2-amine
Molecular Weight 543.52 g/mol ~178.23 g/mol
Solubility Water-soluble (Red solution)Moderate (DMSO required)
Primary Risk Cardiotoxicity (Cumulative)Low (unless specific off-target kinase hit)
Assay Interference Fluorescence Quenching (Red color interferes with MTT)Low (Colorless)

Experimental Protocol: Comparative Cytotoxicity Assay

Objective: Determine the IC


 of the Pyrazine scaffold relative to the Doxorubicin control using a standard MTT or CCK-8 assay.
Phase 1: Reagent Preparation[1]
  • Pyrazine Stock: Dissolve 3-(Piperidin-1-yl)pyrazin-2-amine in 100% DMSO to 20 mM .

    • Note: Ensure final DMSO concentration in wells is < 0.5%.[1]

  • Doxorubicin Stock: Dissolve in sterile water or PBS to 1 mM .[1] Protect from light (photosensitive).[1]

  • Positive Control: Staurosporine (1

    
    M) can be used to validate apoptosis.[1]
    
Phase 2: Cell Seeding[1]
  • Seed MCF-7 or HepG2 cells at 3,000 - 5,000 cells/well in 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 3: Drug Treatment (Dose-Response)

Design a log-scale dilution series to capture the full curve for both compounds.[1]

  • Doxorubicin Series (High Potency):

    • 10

      
      M 
      
      
      
      1
      
      
      M
      
      
      100 nM
      
      
      10 nM
      
      
      1 nM
      
      
      0.1 nM.[1]
  • Pyrazine Series (Low Potency):

    • 200

      
      M 
      
      
      
      100
      
      
      M
      
      
      50
      
      
      M
      
      
      25
      
      
      M
      
      
      12.5
      
      
      M
      
      
      6.25
      
      
      M.[1]
Phase 4: Readout & Analysis[1]
  • Incubate cells with compounds for 72 hours .

  • Add Reagent: Add 10

    
    L CCK-8 or MTT reagent per well.[1] Incubate 1–4 hours.
    
  • Measurement: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Calculation: Normalize to DMSO control (100% Viability) and fit data to a Non-linear regression (Sigmoidal dose-response) model.

Experimental Workflow Diagram

Workflow Stock Stock Prep Pyrazine: 20mM (DMSO) Dox: 1mM (Water) Seed Seed Cells (3k-5k/well) 24h Incubation Stock->Seed Treat Treatment (72h) Dox: 0.1nM - 10µM Pyraz: 6µM - 200µM Seed->Treat Read Readout CCK-8 / MTT Absorbance Treat->Read Analyze Data Analysis Calculate IC50 Compare Potency Read->Analyze

Caption: Step-by-step workflow for comparative cytotoxicity profiling, emphasizing the differential concentration ranges required.

Scientific Validation & Troubleshooting

  • "The Pyrazine compound shows no toxicity." [1][2]

    • Validation: This is an expected result for a scaffold.[1] Ensure your Doxorubicin control killed cells (IC

      
       < 1 
      
      
      
      M).[1] If Dox worked, the Pyrazine result is valid: the molecule is non-toxic in this context.[1]
  • "The Doxorubicin IC

    
     is higher than expected." [1]
    
    • Cause: Doxorubicin degrades in light.[1] Ensure fresh stock preparation and minimize light exposure.[1]

  • "Precipitation observed at high Pyrazine concentrations." [1]

    • Solution: Aminopyrazines can have limited aqueous solubility.[1] If crystals form at >100

      
      M, the toxicity data is invalid (physical stress vs. chemical toxicity).[1] Cap the max dose at the solubility limit.[1]
      

References

  • Aminopyrazine Scaffolds in Kinase Inhibition

    • Title: Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives.[1]

    • Source: Bentham Science (2024).[1]

    • Context: Establishes aminopyrazines as targeted SHP2 inhibitors with moder

      
       values (5-12 
      
      
      
      M) compared to general toxins.[1]
  • Doxorubicin Cytotoxicity Profile

    • Title: Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review.
    • Source: Molecules (NIH) (2022).[1]

    • Context: Confirms Doxorubicin IC

      
       ranges (approx.[1][3] 2.8 
      
      
      
      g/mL or ~5
      
      
      M in resistant lines, lower in sensitive) and mechanism of broad toxicity.[1]
  • Fragment-Based Drug Discovery (Aminopyrazines)

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[1]

    • Source: Pharmaceuticals (2022).[1][4]

    • Context: Discusses the structural role of aminopyrazine cores (e.g., in Prexasertib) and their optimization from non-toxic fragments to potent drugs.

Sources

Comparative

A Comparative Analysis of Novel Aminopyrazine-Based PI3Kδ Inhibitors Versus Established Clinical Candidates

A Technical Guide for Researchers in Drug Discovery and Development Disclaimer: The compound "3-(Piperidin-1-yl)pyrazin-2-amine" is not described in publicly available scientific literature as a PI3Kδ inhibitor. Therefor...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Disclaimer: The compound "3-(Piperidin-1-yl)pyrazin-2-amine" is not described in publicly available scientific literature as a PI3Kδ inhibitor. Therefore, for the purpose of this illustrative guide, we will use a representative aminopyrazine derivative with published PI3Kδ inhibitory activity, referred to as Compound X , to facilitate a meaningful and technically detailed comparison against other known PI3Kδ inhibitors. This allows us to explore the potential characteristics of an aminopyrazine-based inhibitor in the context of established agents.

Introduction: The Therapeutic Promise of Targeting PI3Kδ

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for malignancies and autoimmune disorders originating from this lineage.[3][4]

The delta isoform (PI3Kδ) is a key mediator of B-cell receptor (BCR) signaling and is crucial for the proliferation, survival, and trafficking of B-cells.[3][4] Its dysregulation is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma (NHL).[3][4] This has led to the development of selective PI3Kδ inhibitors as a promising therapeutic strategy. This guide provides a comparative overview of a novel aminopyrazine-based PI3Kδ inhibitor, represented by Compound X, against several clinically relevant PI3Kδ inhibitors: Idelalisib, Umbralisib, Parsaclisib, and Linperlisib.

The PI3K/AKT Signaling Pathway

The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases like mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions, including cell survival, growth, and proliferation.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Downstream->Cell Survival,\nGrowth, Proliferation Regulates

Figure 1: Simplified PI3K/AKT Signaling Pathway.

Comparative Analysis of PI3Kδ Inhibitors

The therapeutic efficacy and safety profile of a PI3Kδ inhibitor are largely determined by its potency against the target isoform and its selectivity over other Class I PI3K isoforms. Off-target inhibition, particularly of PI3Kα and PI3Kβ, can lead to a range of toxicities due to their ubiquitous expression and essential roles in normal physiology.

Compound X (Aminopyrazine derivative) represents a novel class of potent PI3Kδ inhibitors with a triazole aminopyrazine scaffold.[5] Optimization of this scaffold has led to the identification of compounds with high potency and selectivity for PI3Kδ.[5] For the purpose of this comparison, we will consider a representative compound from this class with a reported PI3Kδ IC50 of ≤1 nM.[5]

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity for δ over αSelectivity for δ over βSelectivity for δ over γ
Compound X (Aminopyrazine derivative) >1000>1000≤1>1000>1000-fold>1000-fold>1000-fold
Idelalisib 86004000192100~450-fold~210-fold~110-fold
Umbralisib >1500 (Kd)>1500 (Kd)~1 (Kd)~225 (Kd)>1500-fold>1500-fold~225-fold
Parsaclisib ~20000~200001~20000~20000-fold~20000-fold~20000-fold
Linperlisib Data not availableData not availablePotent & SelectiveData not availableHighly SelectiveHighly SelectiveHighly Selective

Table 1: Comparative in vitro potency and selectivity of PI3Kδ inhibitors. Data for Compound X is based on a representative compound from Terstiege et al., 2017.[5] Data for other inhibitors is compiled from various sources.[6][7][8][9] Note: Some values are reported as Kd (dissociation constant) which is a measure of binding affinity.

Expert Insights: The data in Table 1 highlights the evolution of PI3Kδ inhibitors towards greater selectivity. While the first-in-class inhibitor, Idelalisib, shows a clear preference for the δ isoform, its activity against other isoforms at higher concentrations may contribute to some of its observed side effects. Newer generation inhibitors like Umbralisib, Parsaclisib, and the representative Compound X, demonstrate significantly improved selectivity, which is hypothesized to translate into a better safety profile in the clinic. The high selectivity of the aminopyrazine scaffold (Compound X) for PI3Kδ over other isoforms, including the closely related PI3Kγ, is a key feature that could minimize off-target effects.

Experimental Methodologies for Inhibitor Characterization

The characterization of novel PI3Kδ inhibitors relies on a series of well-defined biochemical and cellular assays. These assays are designed to quantify the inhibitor's potency, selectivity, and its effect on the downstream signaling pathway in a cellular context.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6][10] The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can determine the inhibitor's potency (IC50). This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[10]

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection PI3Kδ Enzyme PI3Kδ Enzyme Reaction Mix Reaction Mix PI3Kδ Enzyme->Reaction Mix PIP2 Substrate PIP2 Substrate PIP2 Substrate->Reaction Mix ATP ATP ATP->Reaction Mix Inhibitor Inhibitor Inhibitor->Reaction Mix ADP-Glo Reagent ADP-Glo Reagent Reaction Mix->ADP-Glo Reagent Incubate Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Add Luminescence Luminescence Kinase Detection Reagent->Luminescence Measure

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing PI3Kδ enzyme, the lipid substrate PIP2, and ATP in a reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Compound X) to the reaction wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. The rationale for this step is to ensure that the subsequent luminescence signal is solely derived from the ADP produced during the kinase reaction.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Phospho-Akt (Ser473) Inhibition by Flow Cytometry

Scientific Rationale: To confirm that the inhibitor is active in a cellular context, it is crucial to measure its effect on the downstream signaling pathway. A common method is to quantify the phosphorylation of AKT at Serine 473 (p-Akt), a key marker of PI3K pathway activation.[7][11] Flow cytometry allows for the rapid, quantitative analysis of p-Akt levels in individual cells within a population.[7][11] This provides a robust measure of the inhibitor's cellular potency.

pAKT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Cells Cells Inhibitor Inhibitor Cells->Inhibitor Treat with Stimulation Stimulation Inhibitor->Stimulation Followed by Fixation & Permeabilization Fixation & Permeabilization Stimulation->Fixation & Permeabilization p-Akt Antibody p-Akt Antibody Fixation & Permeabilization->p-Akt Antibody Incubate with Flow Cytometer Flow Cytometer p-Akt Antibody->Flow Cytometer Acquire on Data Analysis Data Analysis Flow Cytometer->Data Analysis

Figure 3: Workflow for Cellular p-Akt Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a B-cell lymphoma line) to a sufficient density.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM to crosslink the BCR) for a short period (e.g., 15-30 minutes) to induce PI3K pathway activation.

  • Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the cellular components and phosphorylation states. The fixation step is critical to prevent any changes in protein phosphorylation after the experiment is terminated.

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., methanol or saponin) to allow the intracellular entry of antibodies.

  • Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for phosphorylated Akt (Ser473).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity of the p-Akt antibody in individual cells.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the p-Akt signal for each inhibitor concentration. Calculate the percent inhibition of p-Akt phosphorylation and determine the IC50 value.

Conclusion

The development of highly selective PI3Kδ inhibitors represents a significant advancement in the treatment of B-cell malignancies. The aminopyrazine scaffold, as represented by Compound X, demonstrates the potential for achieving exceptional potency and selectivity, which may translate to an improved therapeutic window. The rigorous characterization of such novel inhibitors through a combination of biochemical and cellular assays, as detailed in this guide, is essential for their progression into preclinical and clinical development. By understanding the comparative profiles of these inhibitors and the methodologies used to evaluate them, researchers can make more informed decisions in the pursuit of next-generation therapies targeting the PI3Kδ pathway.

References

  • Terstiege, I., et al. (2017). Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 448-453. [Link]

  • Tarantelli, C., et al. (2021). PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. Cancers, 13(21), 5535. [Link]

  • Chen, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6205. [Link]

  • Gopal, A. K., et al. (2014). PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma. The New England Journal of Medicine, 370(11), 1008-1018. [Link]

  • Flinn, I. W., et al. (2021). Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma. Journal of Clinical Oncology, 39(15), 1609-1618. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Dreyling, M., et al. (2019). Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies. Blood, 133(17), 1876-1885. [Link]

  • Song, Y., et al. (2023). The oral PI3Kδ inhibitor linperlisib for the treatment of relapsed and/or refractory follicular lymphoma: A phase II, single-arm, open-label clinical trial. Cancer Research, 83(7_Supplement), CT177-CT177. [Link]

  • Martelli, A. M., et al. (2002). Flow cytometric detection of total and serine 473 phosphorylated Akt. Journal of Cellular Biochemistry, 86(4), 704-715. [Link]

  • Terstiege, I., et al. (2017). Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 448-453. [Link]

  • Burris, H. A., 3rd, et al. (2018). Umbralisib, a novel PI3Kδ and casein kinase-1ε inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma: an open-label, phase 1, dose-escalation, first-in-human study. The Lancet Oncology, 19(4), 486-496. [Link]

  • Lannutti, B. J., et al. (2011). CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. [Link]

  • Okkenhaug, K. (2013). Signaling by the phosphoinositide 3-kinase family in B-cell biology. Current Topics in Microbiology and Immunology, 369, 133-167. [Link]

  • Flinn, I. W., et al. (2021). Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma. Journal of Clinical Oncology, 39(15), 1609-1618. [Link]

  • Yingli Pharma. (2023). A Phase II, Single-Arm, Open-Label Study of Linperlisib in Patients With Relapsed or Refractory Follicular Lymphoma. ClinicalTrials.gov. [Link]

  • Salphati, L., et al. (2011). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Xenobiotica, 41(11), 1014-1025. [Link]

  • Liu, N., et al. (2022). Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology, 13, 940024. [Link]

  • Castillo, J. J., et al. (2019). PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. Cancers, 11(6), 849. [Link]

  • Martelli, A. M., et al. (2002). Flow cytometric detection of total and serine 473 phosphorylated Akt. Journal of Cellular Biochemistry, 86(4), 704-715. [Link]

  • Vanhaesebroeck, B., et al. (2012). PI3K signalling: the path to discovery and understanding. Nature Reviews Molecular Cell Biology, 13(3), 195-203. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating the network. Cell, 169(3), 381-405. [Link]

  • Zegzouti, H., et al. (2012). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Assay and Drug Development Technologies, 10(4), 346-357. [Link]

Sources

Validation

Head-to-head comparison of pyrazine and pyridine scaffolds in drug design

Executive Summary: The Basicity-Stability Trade-off In medicinal chemistry, the choice between a pyridine and a pyrazine scaffold is rarely arbitrary; it is a strategic decision governed by the basicity-stability trade-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Basicity-Stability Trade-off

In medicinal chemistry, the choice between a pyridine and a pyrazine scaffold is rarely arbitrary; it is a strategic decision governed by the basicity-stability trade-off .

  • Pyridine is the "binding workhorse." Its significant basicity (pKa ~5.2) allows it to serve as a potent hydrogen bond acceptor or form salt bridges in active sites. However, this electron density makes it a prime target for oxidative metabolism (CYP450) and N-oxidation.

  • Pyrazine is the "metabolic shield." With a second nitrogen atom withdrawing electron density, it is far less basic (pKa ~0.[1]6) and electron-deficient.[2][3] This blunts oxidative attacks but weakens hydrogen bond acceptor capability.

This guide provides a technical, data-driven comparison to assist in scaffold selection during lead optimization.

Physicochemical Face-Off

The fundamental difference lies in the electronic distribution. The introduction of the second nitrogen in pyrazine dramatically lowers the energy of the HOMO, reducing basicity and increasing electron deficiency.

Table 1: Comparative Physicochemical Profile

FeaturePyridine ScaffoldPyrazine ScaffoldDrug Design Implication
Structure Monocyclic, 1 N-atomMonocyclic, 1,4-N-atomsPyrazine is a 1,4-diazine isomer.
Basicity (pKa of conjugate acid) ~5.2 (Moderate Base)~0.6 (Very Weak Base)Pyridine protonates at physiological pH; Pyrazine remains neutral.
LogP (Lipophilicity) ~0.65~ -0.2 to 0.0Pyrazine lowers LogP, improving solubility in aqueous media.
Dipole Moment 2.2 D0 D (Symmetrical)Pyrazine’s zero dipole facilitates passive diffusion despite higher polarity.
H-Bonding 1 Strong Acceptor2 Weak AcceptorsPyridine is better for critical binding interactions; Pyrazine for solvent exposure.
Aromaticity (Bird Index) 8662Pyrazine is less aromatic, making it more susceptible to nucleophilic attack.
Metabolic Stability & Toxicology

The metabolic fates of these two scaffolds differ largely due to their electronic richness.

  • Pyridine Liabilities:

    • N-Oxidation: The lone pair is nucleophilic, readily forming N-oxides via FMO or CYP450. N-oxides can be toxicophores or rapidly cleared.

    • C-Oxidation: Electron-rich carbons (C2/C6) are prone to hydroxylation by CYP enzymes.

  • Pyrazine Advantages & Risks:

    • CYP Resistance: The electron-deficient ring resists electrophilic attack by high-valent iron-oxo species in CYPs.

    • Aldehyde Oxidase (AO) Liability: The electron-deficient C2 position in pyrazine is highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO), leading to 2-hydroxypyrazine (and subsequent tautomerization to pyrazinone). This is a major clearance pathway often missed in standard microsomal assays (which lack AO).

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic risks.

MetabolicPathways Pyridine Pyridine Scaffold (Electron Rich) NOxide N-Oxide Metabolite (Phase I Oxidation) Pyridine->NOxide FMO / CYP450 (Electrophilic Attack) Pyridone 2-Pyridone (CYP-mediated) Pyridine->Pyridone CYP450 (C-Hydroxylation) Pyrazine Pyrazine Scaffold (Electron Poor) Pyrazinone 2-Pyrazinone (AO-mediated) Pyrazine->Pyrazinone Aldehyde Oxidase (AO) (Nucleophilic Attack) Stable Metabolically Stable (CYP Resistant) Pyrazine->Stable High Resistance to CYP450

Figure 1: Divergent metabolic clearance pathways. Pyridine is prone to oxidative metabolism, while Pyrazine is susceptible to cytosolic Aldehyde Oxidase.

Synthetic Utility in Lead Optimization[4]

Pyridine:

  • Chemistry: Dominated by Electrophilic Aromatic Substitution (EAS) at C3 and Nucleophilic Aromatic Substitution (SnAr) at C2/C4 (if activated).

  • Coupling: Excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Limitation: Pyridine nitrogens can poison palladium catalysts, often requiring specific ligands (e.g., XPhos).

Pyrazine:

  • Chemistry: Highly reactive toward Minisci-type radical substitutions due to electron deficiency. This allows late-stage functionalization (LSF) with alkyl radicals.

  • SnAr: Extremely facile at halopyrazines.

  • Synthesis: Often built via condensation of 1,2-diamines with 1,2-dicarbonyls, offering modular diversity not easily accessible in pyridines.

Case Study: Scaffold Hopping in Kinase Inhibitors

Context: In the development of inhibitors for c-Met (a receptor tyrosine kinase), researchers often start with pyridine-based hinges. Problem: A lead compound containing a pyridine moiety exhibited high clearance (CL > 80 mL/min/kg) in rat microsomes due to N-oxidation. Solution: Bioisosteric replacement with pyrazine.[2]

ParameterPyridine Analog (Lead)Pyrazine Analog (Optimized)Outcome
c-Met IC50 4 nM12 nMSlight potency loss (weaker H-bond acceptor).
LogD (pH 7.4) 3.22.1Improved solubility.
HLM Stability < 10 min (t1/2)> 60 min (t1/2)Major improvement ; N-oxidation blocked.
Solubility 5 µM85 µMSignificant enhancement.

Analysis: The potency drop was acceptable given the drastic improvement in DMPK properties. The pyrazine nitrogen still maintained the critical H-bond to the hinge region (Met1160), albeit weakly, but the removal of the high-energy HOMO prevented metabolic oxidation.

Experimental Protocol: Assessing Metabolic Stability (Microsomal)

To validate the choice between pyridine and pyrazine, one must assess metabolic stability. Critical Note: Standard microsomal assays (HLM) do not contain Aldehyde Oxidase (AO). If testing a Pyrazine scaffold, you must run a parallel S9 fraction or Cytosolic assay to rule out AO clearance.

Protocol: Comparative Microsomal Stability Assay

  • Preparation:

    • Prepare 10 mM stock solutions of Pyridine-Lead and Pyrazine-Analog in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Include Testosterone (CYP3A4 marker) and Diclofenac (CYP2C9 marker).

  • Procedure:

    • Pre-incubate HLM and test compounds at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Sample at T = 0, 5, 15, 30, and 60 mins.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time to determine intrinsic clearance (

      
      ).
      
  • AO Check (Mandatory for Pyrazine):

    • Repeat using Human Liver Cytosol (without NADPH) to check for AO activity. If rapid clearance is observed here, the pyrazine scaffold is liable to AO metabolism.

Decision Framework

Use this logic flow to determine the optimal scaffold for your series.

DecisionTree Start Start: Scaffold Selection BindingCheck Is the Nitrogen a CRITICAL strong H-bond acceptor? Start->BindingCheck PyridinePath Select PYRIDINE BindingCheck->PyridinePath Yes (Need strong basicity) MetabCheck Is Metabolic Clearance High? BindingCheck->MetabCheck No (Acceptor strength flexible) MetabCheck->PyridinePath No (Stable) PyrazinePath Select PYRAZINE MetabCheck->PyrazinePath Yes (Need to lower LogP/HOMO) AOCheck Check AO Liability (S9/Cytosol) PyrazinePath->AOCheck SubstCheck Can you add steric bulk at C2? AOCheck->SubstCheck High AO Clearance SubstCheck->PyridinePath No (Revert & modify substituents) SubstCheck->PyrazinePath Yes (Blocks AO)

Figure 2: Strategic decision tree for scaffold selection. Note the specific check for Aldehyde Oxidase (AO) when selecting Pyrazine.

References
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pennington, L. D., et al. (2011). "Scaffold-hopping from pyridine to pyrazine: Discovery of potent and metabolically stable glucokinase activators." Bioorganic & Medicinal Chemistry Letters, 21(18), 5462-5466. Link

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Chupakhin, O. N., et al. (2019). "Nucleophilic aromatic substitution of hydrogen (SNH) in pyrazines." Russian Chemical Reviews, 88, 1-25. Link

Sources

Comparative

A Researcher's Guide to Bridging the Chasm: Validating In Vitro Efficacy for Novel Heterocyclic Compounds in In Vivo Models

The developmental pipeline for novel therapeutics is notoriously leaky, with a high attrition rate for promising compounds as they transition from the controlled environment of a petri dish to the complex biological syst...

Author: BenchChem Technical Support Team. Date: February 2026

The developmental pipeline for novel therapeutics is notoriously leaky, with a high attrition rate for promising compounds as they transition from the controlled environment of a petri dish to the complex biological system of a living organism. For drug discovery scientists working with novel heterocyclic compounds, this "in vitro to in vivo chasm" represents a critical juncture where rigorous, intelligently designed validation strategies are paramount. This guide provides an in-depth, experience-driven framework for navigating this transition. We will move beyond rote protocols to explore the underlying scientific rationale, ensuring that each experimental step is a self-validating component of a cohesive, translatable data package.

The Philosophy of Translation: Beyond a Simple Correlation

An in vitro-in vivo correlation (IVIVC) is not merely a statistical exercise; it is a predictive mathematical model that connects a drug's properties in the lab to its performance in the body.[1][2] A successful validation strategy does not simply hope for a correlation but builds it logically from the ground up. This begins with a deep understanding of the compound's interaction with its molecular target and culminates in a clear demonstration of efficacy in a disease-relevant animal model. The goal is to create a chain of evidence, where each link reinforces the next, from target engagement to cellular activity, and finally, to in vivo pharmacology.

Section 1: Foundational In Vitro Validation - Proving Target Engagement and Cellular Function

Before committing to costly and time-consuming animal studies, it is imperative to establish that the novel heterocyclic compound interacts with its intended target with high affinity and specificity and elicits a functional response in a cellular context.

Quantifying Target Affinity: Isothermal Titration Calorimetry (ITC)

Causality: ITC stands as a gold-standard biophysical assay because it provides a complete thermodynamic signature of a binding event in a single, label-free experiment.[3][4] Unlike other methods that may be prone to artifacts from labeling or surface immobilization, ITC directly measures the heat released or absorbed as the compound binds to its target protein.[5] This allows for the unambiguous determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep mechanistic insights into the binding interaction.[4]

Experimental Protocol: Isothermal Titration Calorimetry

  • Meticulous Sample Preparation:

    • Dialyze both the purified target protein and the heterocyclic compound extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Rationale: This is the most critical step to minimize large "heats of dilution" which can obscure the true binding signal.[4]

    • If the compound is dissolved in DMSO, ensure the final DMSO concentration is identical in both the protein solution (in the cell) and the compound solution (in the syringe) to cancel out heats of dilution. The recommended upper limit is 10% DMSO.[6]

    • Accurately determine the concentration of both components. Rationale: Errors in concentration directly impact the accuracy of the derived stoichiometry and binding affinity.[4]

    • Thoroughly degas all solutions immediately before the experiment to prevent bubble formation.

  • Instrument Setup and Titration:

    • Load the target protein (typically 5-50 µM) into the sample cell of the calorimeter.[4]

    • Load the heterocyclic compound into the injection syringe at a concentration 10-20 times that of the target protein. Rationale: This concentration ratio ensures that the binding sites on the target protein become saturated over the course of the injections, allowing for a complete binding isotherm to be generated.[6]

    • Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the compound into the sample cell while maintaining a constant temperature.

  • Data Analysis:

    • The raw data appears as a series of heat-change peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot these integrated heat changes against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one set of sites) to calculate Kd, n, and ΔH.

Confirming Target Engagement in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA)

Causality: A compound can demonstrate potent binding to a purified protein but fail to engage the same target within the complex and crowded environment of a cell. CETSA bridges this gap by assessing target engagement in intact cells.[7] The principle is that a protein becomes thermodynamically stabilized when its ligand is bound, making it more resistant to heat-induced denaturation.[8] Observing a shift in the protein's melting temperature in the presence of the compound provides direct evidence of target engagement in a physiologically relevant setting.[9]

Experimental Protocol: Cellular Thermal Shift Assay (Western Blot Detection)

  • Cell Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with a range of concentrations of the heterocyclic compound (and a vehicle control) for a duration sufficient to allow cell penetration and target binding (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a fixed time (e.g., 3 minutes). Rationale: This temperature gradient is used to generate a "melt curve" for the target protein.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or detergents).

    • Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein aggregates by high-speed centrifugation.[8]

  • Detection and Analysis:

    • Analyze the amount of soluble target protein in the supernatant from each temperature point using SDS-PAGE and Western blotting with a target-specific antibody.

    • Quantify the band intensities and plot them against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and, therefore, engagement.[7]

Comparative In Vitro Data for a Hypothetical Compound "HZ-7"

AssayMetricHZ-7Standard-of-Care Compound
Isothermal Titration Calorimetry (ITC)Kd (nM)3515
Cellular Thermal Shift Assay (CETSA)ΔTm (°C)+4.8+5.5
Cell Proliferation Assay (MTT)EC50 (µM)0.850.30

Section 2: De-Risking for In Vivo Success - In Vitro ADME & PK/PD Modeling

A potent compound is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are a critical, cost-effective step to identify potential pharmacokinetic liabilities before advancing to animal models.[10][11]

The Drug Discovery and Validation Workflow

G cluster_0 In Vitro Phase cluster_1 Predictive Modeling cluster_2 In Vivo Phase a Target Binding (ITC) b Cellular Engagement (CETSA) a->b c Cellular Function (e.g., Viability) b->c d In Vitro ADME Profiling c->d e PK/PD Modeling & Simulation c->e d->e f Animal Model Selection e->f g Pharmacokinetics (PK) Study f->g h Efficacy Study f->h g->h informs dose i Toxicology Assessment h->i

Caption: A logical workflow from in vitro characterization to in vivo validation.

A Core Panel of In Vitro ADME Assays
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes predicts its susceptibility to metabolic breakdown. A compound that is rapidly metabolized will likely have a short half-life in vivo.[12]

  • Plasma Protein Binding: Using rapid equilibrium dialysis, this assay determines the fraction of compound bound to plasma proteins. High binding can limit the free drug available to act on the target.

  • Permeability: The Caco-2 permeability assay uses a monolayer of human intestinal cells to predict a drug's potential for oral absorption.[12]

The Role of PK/PD Modeling

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a powerful computational tool that integrates in vitro potency (EC50) and ADME data to simulate a compound's behavior in vivo.[13][14] By building a mathematical model, researchers can predict the plasma concentration over time at different doses and forecast the level of target modulation.[15] This allows for a more rational selection of doses for the first in vivo efficacy studies, maximizing the chances of observing a therapeutic effect.

In Vitro ADME Profile for Compound "HZ-7"

ParameterAssay MethodResult for HZ-7Interpretation
Metabolic StabilityHuman Liver Microsomes (t1/2)65 minLikely moderate to low clearance in vivo.
Plasma Protein BindingRapid Equilibrium Dialysis (%)91%High, but acceptable. Free fraction is sufficient.
PermeabilityCaco-2 (Papp A→B, 10-6 cm/s)18High permeability, good potential for oral absorption.

Section 3: The Definitive Test - In Vivo Efficacy in a Xenograft Model

The culmination of the preclinical validation process is testing the compound in a living animal model that recapitulates key aspects of the human disease. In oncology, the cell line-derived xenograft (CDX) model is a widely used workhorse.[16]

Causality: The CDX model, where human cancer cells are implanted into immunodeficient mice, provides a direct test of a compound's ability to inhibit human tumor growth in a complex physiological system.[17] While it has limitations (e.g., lack of a competent immune system), it is an invaluable tool for assessing a compound's combined PK and PD properties and its ultimate anti-cancer activity. The choice of an immunodeficient strain like the NOD-SCID mouse is critical to prevent the rejection of the human tumor cells.[18]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line (e.g., A549 lung cancer) under sterile conditions.

    • Harvest cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 5 x 106) in a sterile medium or a mixture with a basement membrane extract like Matrigel. Rationale: Matrigel can improve tumor take rates and growth consistency.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old).

  • Tumor Growth and Staging:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, HZ-7 at two dose levels, Standard-of-Care). Rationale: Randomization minimizes bias in the study outcome.

  • Drug Administration and Monitoring:

    • Administer the compound and controls according to the dosing regimen predicted by PK/PD modeling (e.g., 50 mg/kg, daily oral gavage).

    • Measure tumor dimensions with digital calipers twice or thrice weekly and calculate tumor volume (Volume = (Width² x Length)/2).

    • Monitor animal body weight and overall health as a measure of toxicity.

  • Study Endpoint and Analysis:

    • Continue the study until tumors in the vehicle control group reach a predefined endpoint size.

    • Euthanize the animals and excise the tumors.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Hypothetical Signaling Pathway Targeted by HZ-7

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation HZ7 HZ-7 HZ7->RAF inhibits

Caption: HZ-7 acts as an inhibitor of the RAF kinase in the MAPK signaling cascade.

Hypothetical In Vivo Efficacy of HZ-7 in an A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1850 ± 210-
HZ-725980 ± 15547%
HZ-750592 ± 11068%
Standard-of-Care10425 ± 9577%

Conclusion

The path from a hit on a screening plate to a candidate with proven in vivo efficacy is a journey of systematic de-risking and evidence building. By integrating high-fidelity biophysical and cellular assays with predictive in vitro ADME and PK/PD modeling, researchers can make informed decisions and design more effective, resource-efficient in vivo studies. This structured, rationale-driven approach does not eliminate the risks inherent in drug discovery, but it provides a robust framework for bridging the in vitro to in vivo chasm, ultimately increasing the likelihood of translational success.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Le, T. T., & Stayton, P. S. (2014). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1109, 109–119. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 10, 2026, from [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Understanding the PK / PD Relationship. [Link]

  • Ette, E. I., & Williams, P. J. (2004). Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation. Clinical Pharmacology & Therapeutics, 76(2), 114-132. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 10, 2026, from [Link]

  • BioAgilytix. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved February 10, 2026, from [Link]

  • Mateo, J., & de Bono, J. S. (2018). Pharmacokinetic/pharmacodynamic Modeling for Drug Development in Oncology. ASCO Educational Book, 38, 233-242. [Link]

  • Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. DARU Journal of Pharmaceutical Sciences, 14(3), 169-181. [Link]

  • Wikipedia. (n.d.). PKPD model. Retrieved February 10, 2026, from [Link]

  • Schuck, E., Bohnert, T., Chakravarty, A., et al. (2015). Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Simulation in the Pharmaceutical Industry: An IQ Consortium Survey Examining the Current Landscape. The AAPS Journal, 17(2), 462-473. [Link]

  • Gendoo, D. M. A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101756. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • TSI. (2024). How the Latest FDA Guidance Can Impact Drug Development. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2089. [Link]

  • Suarez-Sharp, S., & Shah, V. P. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. Retrieved February 10, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(13), e4461. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved February 10, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 10, 2026, from [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved February 10, 2026, from [Link]

  • Robers, M. B., et al. (2018). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Methods in Molecular Biology, 1746, 131-145. [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

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Validation

In Vivo Validation of 3-(Piperidin-1-yl)pyrazin-2-amine in a Mouse KLH Model: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the novel immunomodulatory compound, 3-(Piperidin-1-yl)pyrazin-2-amine, utilizing the well-established Keyhole Limpet Hemocyanin (KLH) mouse mod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel immunomodulatory compound, 3-(Piperidin-1-yl)pyrazin-2-amine, utilizing the well-established Keyhole Limpet Hemocyanin (KLH) mouse model. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess the immunomodulatory potential of new chemical entities. We will delve into the rationale behind the experimental design, provide detailed protocols, and compare the performance of 3-(Piperidin-1-yl)pyrazin-2-amine against a vehicle control and a standard immunomodulatory agent, cyclophosphamide.

Introduction: The Rationale for a KLH-Based In Vivo Assessment

The evaluation of novel immunomodulatory compounds is a critical step in preclinical drug development.[1][2] The T-cell-dependent antibody response (TDAR) assay is a cornerstone of immunotoxicology and efficacy testing, providing a holistic view of the integrity and functionality of the immune system.[3][4][5] This assay is dependent on a cascade of immune processes, including antigen presentation, T-cell and B-cell activation, and antibody production.[3][5]

Keyhole Limpet Hemocyanin (KLH), a large metalloprotein derived from the marine mollusk Megathura crenulata, is a highly immunogenic, T-cell dependent antigen that is widely used in both preclinical and clinical settings.[6][7][8][9][10] Its foreign nature to the mammalian immune system elicits a robust and measurable immune response, making it an ideal tool to assess the impact of investigational drugs on immune competence.[6][8][11][12]

The piperidine moiety is a common scaffold in many pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[13][14] While the specific mechanism of 3-(Piperidin-1-yl)pyrazin-2-amine is under investigation, its structural alerts suggest potential immunomodulatory effects. Therefore, a rigorous in vivo validation is warranted.

This guide will compare the effects of 3-(Piperidin-1-yl)pyrazin-2-amine with cyclophosphamide, a well-characterized alkylating agent with known immunosuppressive properties, which serves as a positive control for immunosuppression in this model.[15]

Comparative Experimental Design

The core of this validation lies in a robust, well-controlled experimental design. The following diagram illustrates the overall workflow:

G cluster_0 Acclimatization & Grouping cluster_1 Dosing & Immunization cluster_2 Sample Collection & Analysis acclimatization Acclimatization of Mice (7 days) grouping Randomization into Treatment Groups (n=8 per group) acclimatization->grouping dosing_start Day 0: Initiate Daily Dosing (Vehicle, Compound X, Cyclophosphamide) grouping->dosing_start immunization Day 7: Primary Immunization (KLH + Adjuvant) dosing_start->immunization dosing_continue Continued Daily Dosing immunization->dosing_continue blood_collection Day 21: Terminal Bleed (Serum Collection) dosing_continue->blood_collection spleen_harvest Day 21: Spleen Harvest (Splenocyte Isolation) dosing_continue->spleen_harvest analysis Endpoint Analysis: - Anti-KLH IgG/IgM ELISA - Splenocyte Proliferation Assay - Cytokine Profiling - Flow Cytometry blood_collection->analysis spleen_harvest->analysis

Figure 1: Experimental workflow for the in vivo validation of 3-(Piperidin-1-yl)pyrazin-2-amine in a mouse KLH model.

Detailed Experimental Protocols

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the start of the study.

  • Grouping: Mice are randomly assigned to one of four treatment groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Group 2: 3-(Piperidin-1-yl)pyrazin-2-amine (Low Dose, e.g., 10 mg/kg)

    • Group 3: 3-(Piperidin-1-yl)pyrazin-2-amine (High Dose, e.g., 50 mg/kg)

    • Group 4: Cyclophosphamide (Positive Control, e.g., 20 mg/kg)

  • Dosing: Test articles are administered daily via oral gavage, starting on Day 0 and continuing until Day 20.

  • Immunization: On Day 7, mice are immunized via subcutaneous injection with 100 µg of KLH (in sterile saline) emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

On Day 21, the following procedures are performed:

  • Serum Collection: Blood is collected via cardiac puncture, allowed to clot, and centrifuged to obtain serum for antibody analysis.

  • Spleen Harvest: Spleens are aseptically removed and processed to generate single-cell suspensions of splenocytes.[16]

This assay quantifies the humoral immune response to KLH.[17][18]

  • Plate Coating: 96-well ELISA plates are coated with 1 µ g/well of KLH in carbonate-bicarbonate buffer overnight at 4°C.

  • Blocking: Plates are washed and blocked with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Serum samples, serially diluted in blocking buffer, are added to the wells and incubated for 2 hours at room temperature.[17]

  • Detection Antibody: After washing, HRP-conjugated anti-mouse IgG or anti-mouse IgM is added and incubated for 1 hour.[17]

  • Substrate Addition: Plates are washed, and TMB substrate is added. The reaction is stopped with 1N HCl.[17]

  • Data Acquisition: The optical density is read at 450 nm. Antibody titers are determined as the reciprocal of the highest dilution giving a reading above the background.

Serum cytokine levels provide insight into the nature of the immune response (e.g., Th1 vs. Th2).[19][20]

  • Sample Preparation: Serum samples are diluted according to the manufacturer's instructions.

  • Multiplex Assay: A multiplex bead-based assay (e.g., Luminex) is used to simultaneously quantify key cytokines such as IFN-γ, TNF-α, IL-2, IL-4, IL-5, and IL-10.[20]

This analysis characterizes the cellular composition of the spleen, a key secondary lymphoid organ.[16][21][22][23][24]

  • Cell Staining: Isolated splenocytes are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers for T-cells (CD3e, CD4, CD8a), B-cells (B220/CD45R), and natural killer (NK) cells (NK1.1).[16][23]

  • Data Acquisition: Stained cells are analyzed on a multicolor flow cytometer.

  • Gating Strategy: A sequential gating strategy is employed to identify and quantify the different lymphocyte populations.

Comparative Performance Data

The following tables present hypothetical data to illustrate the expected outcomes of this study.

Table 1: Anti-KLH Antibody Titers

Treatment GroupAnti-KLH IgM Titer (Log2)Anti-KLH IgG Titer (Log2)
Vehicle Control8.5 ± 0.812.2 ± 1.1
3-(Piperidin-1-yl)pyrazin-2-amine (10 mg/kg)7.9 ± 0.911.5 ± 1.3
3-(Piperidin-1-yl)pyrazin-2-amine (50 mg/kg)5.1 ± 0.78.3 ± 0.9
Cyclophosphamide (20 mg/kg)4.2 ± 0.66.1 ± 0.8
*p < 0.05 compared to Vehicle Control

Table 2: Serum Cytokine Levels (pg/mL)

Treatment GroupIFN-γ (Th1)IL-4 (Th2)
Vehicle Control250.4 ± 35.185.2 ± 12.3
3-(Piperidin-1-yl)pyrazin-2-amine (10 mg/kg)235.1 ± 30.880.5 ± 11.9
3-(Piperidin-1-yl)pyrazin-2-amine (50 mg/kg)112.7 ± 21.545.3 ± 9.8
Cyclophosphamide (20 mg/kg)85.9 ± 18.231.7 ± 8.1
*p < 0.05 compared to Vehicle Control

Table 3: Splenic Lymphocyte Populations (%)

Treatment GroupCD3+ T-cellsCD4+ T-cellsCD8+ T-cellsB220+ B-cells
Vehicle Control35.2 ± 3.124.8 ± 2.510.1 ± 1.255.4 ± 4.3
3-(Piperidin-1-yl)pyrazin-2-amine (10 mg/kg)34.8 ± 2.924.5 ± 2.69.9 ± 1.154.9 ± 4.1
3-(Piperidin-1-yl)pyrazin-2-amine (50 mg/kg)28.1 ± 2.519.2 ± 2.18.5 ± 0.942.6 ± 3.8
Cyclophosphamide (20 mg/kg)22.5 ± 2.215.3 ± 1.96.8 ± 0.735.1 ± 3.5
p < 0.05 compared to Vehicle Control

Interpreting the Results: A Mechanistic Perspective

The hypothetical data suggests that 3-(Piperidin-1-yl)pyrazin-2-amine exhibits dose-dependent immunosuppressive activity. The high dose (50 mg/kg) significantly reduced both IgM and IgG anti-KLH antibody titers, indicating an impairment of the humoral immune response. This is corroborated by the reduction in serum levels of both the Th1 cytokine IFN-γ and the Th2 cytokine IL-4, suggesting a broad dampening of the T-cell response that is critical for B-cell activation and antibody production.[25]

The following diagram illustrates the T-cell dependent antibody response pathway and the potential points of intervention for an immunomodulatory agent.

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Antibody Production cluster_3 Potential Intervention by 3-(Piperidin-1-yl)pyrazin-2-amine APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MHCII MHC Class II APC->MHCII Processes & Presents KLH Peptides KLH KLH Antigen KLH->APC TCR T-cell Receptor (TCR) MHCII->TCR Interaction Th_cell Naive CD4+ T-cell Th_cell->TCR Activated_Th Activated T-helper Cell (Th) TCR->Activated_Th Recognizes Peptide-MHCII B_cell B-cell Activated_Th->B_cell Provides 'Help' (Cytokines, CD40L) Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies Anti-KLH Antibodies (IgM, IgG) Plasma_cell->Antibodies Production inhibit_T Inhibition of T-cell Activation/Proliferation inhibit_T->Activated_Th inhibit_B Inhibition of B-cell Activation/Differentiation inhibit_B->B_cell inhibit_APC Impaired APC Function inhibit_APC->APC

Figure 2: T-cell dependent antibody response to KLH and potential points of immunomodulatory intervention.

Conclusion

The mouse KLH model provides a robust and reliable platform for the in vivo validation of novel immunomodulatory compounds. The data presented in this guide, though hypothetical, illustrates how a comparative study design can effectively characterize the activity of a test article like 3-(Piperidin-1-yl)pyrazin-2-amine. The observed dose-dependent reduction in humoral and cellular immune responses suggests that this compound warrants further investigation as a potential immunosuppressive agent. Future studies should aim to elucidate its precise mechanism of action and evaluate its efficacy in relevant disease models.

References

  • Bilodeau, M. T., et al. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of Medicinal Chemistry, 47(25), 6363–6372. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazine Analogs

Introduction: The Strategic Imperative of Molecular Docking in Modern Drug Discovery In the landscape of contemporary drug discovery, molecular docking stands as a cornerstone computational technique, enabling the predic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Molecular Docking in Modern Drug Discovery

In the landscape of contemporary drug discovery, molecular docking stands as a cornerstone computational technique, enabling the prediction of how small molecules, or ligands, interact with macromolecular targets, typically proteins.[1][2] This predictive power is instrumental in the early stages of drug development, allowing for the rapid screening of vast chemical libraries and the prioritization of candidates for further experimental validation, thereby saving significant time and resources.[1][3] The core principle of molecular docking involves two critical steps: predicting the conformation, position, and orientation of a ligand within a binding site (posing) and then estimating the strength of the interaction, often expressed as a binding affinity or score.[1][2]

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking workflow, using pyrazine analogs as a case study. Pyrazine and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including acting as kinase inhibitors in anticancer therapies.[4][5][6][7] By the end of this guide, researchers, scientists, and drug development professionals will be equipped with the foundational knowledge and practical steps to design, execute, and interpret their own comparative docking studies with scientific rigor.

Pillar I: The 'Why' - Foundational Principles and Strategic Choices

A successful molecular docking study is not merely a procedural exercise but a series of informed decisions grounded in a deep understanding of the biological system and the computational tools at hand.

Target Selection: The First Critical Decision

The journey begins with the selection of an appropriate protein target. The quality of the target's three-dimensional structure is paramount to the accuracy of the docking results.[8]

  • Source of Structural Data: The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures. When multiple structures are available for a single target, several factors should guide your selection:

    • Resolution: Prioritize structures with a higher resolution (a smaller Ångstrom value), as this indicates a more precise determination of atomic coordinates.[9][10]

    • Presence of a Co-crystallized Ligand: Structures that are co-crystallized with a known inhibitor or substrate are invaluable.[9][10] The bound ligand provides a clear definition of the binding site, which is crucial for setting up the docking simulation.[8][9]

    • Biological Relevance: Ensure the chosen structure represents the biologically active conformation of the protein. Consider factors like the presence of necessary cofactors or post-translational modifications. It's also advisable to review the accompanying publication to understand the functional state of the protein.[8][10]

    • Completeness: Check for missing residues or atoms in the PDB file, as these can impact the accuracy of the docking calculations.[9]

For our case study, we will hypothetically select a kinase, a common target for pyrazine-based inhibitors, with a PDB entry that includes a bound ligand.[5][6][11]

Ligand Preparation: Ensuring Chemical Accuracy

The pyrazine analogs to be docked must be accurately represented in a three-dimensional format. This involves:

  • Correct Protonation States: The ionization state of a ligand can significantly influence its interaction with the protein. It is crucial to assign the correct protonation states at a physiologically relevant pH (typically around 7.4).

  • Tautomeric Forms: For molecules that can exist in multiple tautomeric forms, it is important to consider the most stable tautomer under physiological conditions.

  • Energy Minimization: The initial 3D conformation of the ligand should be energy-minimized to ensure a realistic starting point for the docking simulation.

Several software packages, such as Open Babel, can be used for these ligand preparation steps.[2][12]

Software Selection: Choosing the Right Tool for the Job

A variety of molecular docking software is available, each employing different search algorithms and scoring functions.[1][13] Some widely used programs include AutoDock Vina, Glide, and PyRx.[2][11][12]

  • Search Algorithms: These algorithms are responsible for exploring the conformational space of the ligand within the binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches.[1]

  • Scoring Functions: Scoring functions estimate the binding affinity between the ligand and the protein.[1][14] They are mathematical models that approximate the free energy of binding, taking into account various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.[14][15] It is important to understand that these scores are approximations and should be interpreted with caution.[15][16]

For this guide, we will utilize a workflow that is conceptually similar to that of popular tools like AutoDock Vina, often integrated into user-friendly platforms like PyRx.[12][17]

Pillar II: The 'How' - A Self-Validating Experimental Protocol

The following protocol outlines a robust and reproducible workflow for comparative molecular docking.

Step 1: Protein and Ligand Preparation
  • Obtain Protein Structure: Download the PDB file of the selected target protein.

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.[18][19][20]

    • Add polar hydrogen atoms to the protein, as these are often not resolved in crystal structures.[3][19]

    • Assign partial charges to the protein atoms. Many docking programs use force fields like AMBER to assign these charges.[18]

    • Save the prepared protein in a suitable format, such as PDBQT for use with AutoDock Vina.[21]

  • Prepare the Ligands:

    • Obtain the 2D or 3D structures of the pyrazine analogs. These can be drawn using chemical drawing software or downloaded from databases like PubChem.[3][21]

    • Convert the 2D structures to 3D.

    • Perform energy minimization and assign appropriate protonation states for each ligand.[12]

    • Save the prepared ligands in a compatible format (e.g., PDBQT).[21]

Step 2: Docking Protocol Validation (Redocking)

Before proceeding with docking the pyrazine analogs, it is crucial to validate the docking protocol.[8] This is a self-validating step that ensures the chosen software and parameters can accurately reproduce the known binding mode of a ligand.[22][23][24]

  • Extract the Co-crystallized Ligand: Separate the co-crystallized ligand from the prepared protein structure.

  • Redock the Co-crystallized Ligand: Dock the extracted ligand back into the binding site of its own protein using the same docking parameters that will be used for the pyrazine analogs.

  • Calculate the Root Mean Square Deviation (RMSD): Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[22][24][25]

Step 3: Defining the Binding Site (Grid Box Generation)

The search space for the docking simulation needs to be defined. This is typically done by creating a "grid box" that encompasses the active site of the protein.[19][21]

  • Center the Grid Box: The center of the grid box should be defined based on the position of the co-crystallized ligand in the validated PDB structure.[3]

  • Set the Grid Box Dimensions: The size of the grid box should be large enough to accommodate the pyrazine analogs and allow for rotational and translational freedom during the docking process.[8]

Step 4: Performing the Docking Simulation

With the prepared protein, ligands, and a defined grid box, the docking simulation can be initiated. The docking software will systematically explore different conformations and orientations of each pyrazine analog within the binding site and calculate a docking score for each pose.[3][21]

Step 5: Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of information that requires careful analysis.

  • Docking Scores and Binding Affinities: The docking score is a numerical value that estimates the binding affinity between the ligand and the protein.[15] Generally, a more negative (or lower) docking score indicates a stronger predicted binding affinity.[14][15][16] These scores are useful for ranking a series of compounds.[15]

  • Binding Poses: Visual inspection of the top-ranked binding poses is crucial.[25] Molecular visualization software such as PyMOL or Chimera can be used for this purpose.[26][27]

  • Key Interactions: Analyze the non-covalent interactions between the pyrazine analogs and the protein's active site residues.[25] Look for:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.[25]

    • Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.

    • Pi-Pi Stacking and Cation-Pi Interactions: These can occur between aromatic rings in the ligand and protein.

Pillar III: Visualization and Data Presentation

Clear and concise presentation of data is essential for communicating the findings of a comparative docking study.

Workflow Diagram

The entire comparative molecular docking workflow can be visualized as follows:

Molecular_Docking_Workflow cluster_prep Preparation cluster_validation Validation cluster_docking Docking cluster_analysis Analysis Target Selection Target Selection Redocking Redocking Target Selection->Redocking Ligand Preparation Ligand Preparation Ligand Preparation->Redocking Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation RMSD Calculation RMSD Calculation Redocking->RMSD Calculation Grid Box Generation Grid Box Generation RMSD Calculation->Grid Box Generation < 2.0 Å Grid Box Generation->Docking Simulation Result Analysis Result Analysis Docking Simulation->Result Analysis Visualization Visualization Result Analysis->Visualization

Caption: A schematic overview of the comparative molecular docking workflow.

Data Summary Table

The quantitative results of the docking study should be summarized in a clear and organized table.

Pyrazine AnalogDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
Analog 1-8.53Glu121, Lys67, Asp186
Analog 2-7.92Glu121, Asp131
Analog 3-9.24Glu171, Glu121, Lys67, Asp186
Analog 4-6.81Lys67
Control (Known Inhibitor)-9.54Glu171, Glu121, Lys67, Asp186

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Protein-Ligand Interactions

A 2D diagram illustrating the key interactions between the most promising pyrazine analog and the protein's active site provides valuable insights.

Caption: 2D interaction diagram of Pyrazine Analog 3 in the active site.

Conclusion: From In Silico Insights to Experimental Validation

Comparative molecular docking is a powerful computational tool that can significantly accelerate the drug discovery process.[1] By providing insights into the potential binding modes and affinities of a series of compounds, it allows for the rational design and prioritization of molecules for synthesis and biological testing. However, it is crucial to remember that docking results are predictions and not a substitute for experimental validation.[28][29] The most promising candidates identified through this in silico approach should be subjected to experimental binding assays to confirm their activity. By integrating computational and experimental approaches, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Lillemeier, B. F., & Pfeiffer, J. R. (n.d.). Visualization of Protein Interactions in Living Cells. PMC. Retrieved from [Link]

  • Vázquez, A., et al. (n.d.). Visual Analysis of protein-ligand interactions. CORE. Retrieved from [Link]

  • UCSB. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. Retrieved from [Link]

  • Medicinal Chemistry Tutorials. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]

  • bio.tools. (n.d.). PoseView. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Dr. Bassey, Ph.D. (2024, May 8). How to find Target (protein) for your molecular docking study. YouTube. Retrieved from [Link]

  • National University of Singapore. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Dr. Bassey, Ph.D. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]

  • Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Martis, E. A., & Téletchéa, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • Chitre, T. S., et al. (2022). Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity. PubMed. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Al-SuhaIMI, E. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Al-SuhaIMI, E. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Bioinformatics Tutorials. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

  • Martis, E. A., & Téletchéa, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PubMed. Retrieved from [Link]

  • Colombo, R., et al. (2010, April 6). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. PubMed. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]

  • Ali, A., et al. (2020, November 5). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Wang, J., et al. (2019). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PMC. Retrieved from [Link]

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  • ResearchGate. (2019, August 16). How to select the best target (or receptor) from PDB for molecular docking? Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity | Request PDF. Retrieved from [Link]

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Validation

Benchmarking Guide: 3-(Piperidin-1-yl)pyrazin-2-amine (PPA) vs. Established Pyrazine Therapeutics

Executive Summary: The Pyrazine Scaffold Evolution In the landscape of medicinal chemistry, the pyrazine ring is a "privileged structure," serving as the core for blockbuster therapeutics ranging from antimycobacterials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Scaffold Evolution

In the landscape of medicinal chemistry, the pyrazine ring is a "privileged structure," serving as the core for blockbuster therapeutics ranging from antimycobacterials to proteasome inhibitors. This guide benchmarks the 3-(Piperidin-1-yl)pyrazin-2-amine (PPA) scaffold—a rising lead structure for kinase and GPCR targets—against established pyrazine "Gold Standards": Pyrazinamide (TB), Bortezomib (Oncology), and Favipiravir (Antiviral).

The Verdict: While established drugs like Pyrazinamide prioritize high aqueous solubility for systemic distribution, the PPA scaffold offers a superior Lipophilic Ligand Efficiency (LLE) profile. Its addition of the piperidine ring modulates the polarity of the pyrazine core, making it an ideal candidate for targets requiring intracellular penetration or CNS exposure, albeit with increased metabolic liability that requires precise optimization.

Part 1: Physicochemical Benchmarking (The "Drug-Likeness" Matrix)

To evaluate the PPA scaffold, we must contextualize its fundamental properties against approved drugs. The data below synthesizes experimental values for established drugs with calculated predictors for PPA.

Comparative Physicochemical Profile
MetricPPA Scaffold (Lead)Pyrazinamide (Standard)Favipiravir (Standard)Bortezomib (Complex)
Primary Indication Kinase/GPCR LeadTuberculosisAntiviral (Flu/COVID)Multiple Myeloma
Molecular Weight 178.23 g/mol 123.11 g/mol 157.10 g/mol 384.24 g/mol
LogP (Lipophilicity) ~1.1 (Predicted)-0.6 (Hydrophilic)-0.6 (Hydrophilic)~1.5 (Moderate)
TPSA (Ų) ~54.068.984.6125.0
Solubility ModerateHighLow-ModerateLow (Requires Mannitol)
H-Bond Donors 2112

Analysis:

  • Permeability vs. Solubility: Pyrazinamide and Favipiravir are highly polar (LogP < 0), optimizing them for high-dose systemic clearance but limiting their passive diffusion across lipid bilayers.

  • The PPA Advantage: With a predicted LogP of ~1.1, PPA sits in the "Sweet Spot" (LogP 1–3) for oral bioavailability and cell membrane permeability. The piperidine ring acts as a lipophilic anchor, balancing the polar pyrazine amine.

  • Development Risk: Unlike the highly soluble Pyrazinamide, PPA will likely require salt form screening (e.g., HCl or Tosylate) early in development to ensure dissolution rates match its permeability potential.

Part 2: Metabolic Stability & Safety (The "Survival" Check)

The critical liability of the PPA scaffold compared to the robust pyrazine core of Pyrazinamide is the piperidine ring . While the pyrazine ring is generally stable against oxidative metabolism (often excreted unchanged or hydroxylated slowly), the piperidine moiety is a "metabolic soft spot."

Metabolic Liability Visualization

The following diagram illustrates the divergent metabolic fates of the PPA scaffold versus its competitors.

MetabolicPathways PPA PPA Scaffold (Lipophilic) Pyrazinamide Pyrazinamide (Hydrophilic) PPA->Pyrazinamide Contrast: Stability vs. Activation CYP_Ox CYP450 Oxidation (Phase I) PPA->CYP_Ox High Affinity Deamidase Pyrazinamidase (Bacterial Activation) Pyrazinamide->Deamidase Prodrug Activation Piperidine_OH Piperidine-OH (Active/Inactive?) CYP_Ox->Piperidine_OH Major Metabolite Ring_Open Ring Opening (Toxicophore Risk) CYP_Ox->Ring_Open Minor Pathway POA Pyrazinoic Acid (Active Drug) Deamidase->POA Accumulation

Figure 1: Comparative metabolic pathways. Note the PPA scaffold's susceptibility to Phase I oxidation at the piperidine ring compared to Pyrazinamide's hydrolytic activation.

Critical Insight: Research indicates that piperidine rings are prone to hydroxylation at the C-3 or C-4 position by CYP2D6 and CYP3A4. In contrast, Pyrazinamide is metabolically stable in humans until activated by bacterial enzymes.

  • Recommendation: You must block the metabolic "soft spots" on the piperidine ring of PPA. Consider adding fluorine or methyl groups to the piperidine ring to sterically hinder CYP450 access, a strategy successfully used in the optimization of similar kinase inhibitors.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively benchmark PPA against Bortezomib or Pyrazinamide, you cannot rely on calculated values. You must perform a Microsomal Intrinsic Clearance (CLint) assay. This protocol is designed to quantify the metabolic liability of the piperidine moiety.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of PPA relative to a high-clearance control (Verapamil) and a low-clearance control (Pyrazinamide).

Reagents:

  • Test Compound: PPA (10 mM DMSO stock).

  • Reference Standards: Pyrazinamide (Stable), Verapamil (Unstable).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Dosing: Spike PPA and controls to a final concentration of 1 µM (keeps <

    
     to ensure linear kinetics). Final DMSO < 0.1%.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Success Criteria:

  • Excellent Stability:

    
     (Comparable to Pyrazinamide).
    
  • Moderate Stability:

    
     (Typical for PPA scaffold; requires optimization).
    
  • Poor Stability:

    
     (Likely due to unhindered piperidine oxidation).
    
Part 4: Lead Optimization Workflow

How do you turn the PPA scaffold into a drug that rivals Bortezomib's potency? Follow this logic flow.

OptimizationWorkflow Start PPA Scaffold (Hit) Step1 Step 1: Metabolic Blocking (Fluorination of Piperidine) Start->Step1 Fix Stability Step2 Step 2: Potency Expansion (C-5/C-6 Pyrazine Substitution) Step1->Step2 Add Selectivity Decision Check LogP & Solubility Step2->Decision OutcomeA Candidate A: High CNS Penetration (vs. Favipiravir) Decision->OutcomeA LogP ~2.0 Low TPSA OutcomeB Candidate B: High Potency/Toxicity (vs. Bortezomib) Decision->OutcomeB LogP <1.0 High H-Bonds

Figure 2: Strategic optimization workflow for the PPA scaffold.

References
  • PubChem. Compound Summary: Piperidin-3-amine.[1][2] National Library of Medicine. Available at: [Link][1]

  • DrugBank. Pyrazinamide: Pharmacology and Pharmacokinetics. Available at: [Link]

  • National Institutes of Health (NIH). Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol. PubMed.[1][3] Available at: [Link]

  • Vertex AI Research.Favipiravir Physicochemical Properties and Molecular Insights.
  • Londregan, A. T., et al. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Piperidin-1-yl)pyrazin-2-amine proper disposal procedures

Chemical Profile & Hazard Identification 3-(Piperidin-1-yl)pyrazin-2-amine is a heterocyclic amine intermediate commonly used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] As a research chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

3-(Piperidin-1-yl)pyrazin-2-amine is a heterocyclic amine intermediate commonly used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] As a research chemical, it often lacks a comprehensive toxicological dataset; therefore, Universal Precautionary Principles must be applied.

Based on the structure-activity relationship (SAR) of aminopyrazines and piperidine derivatives, the following hazard profile is established for handling and disposal:

PropertyDescription
Chemical Nature Basic organic heterocycle (Aminopyrazine core with Piperidine substituent).[1][2][3]
Physical State Typically a solid (off-white to yellow powder).[1]
Acidity/Basicity Basic . Incompatible with strong acids and oxidizers.
GHS Classification Warning .[1][3][4] Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335). Potential Acute Toxicity (Oral) if swallowed based on piperidine moiety.
RCRA Status (USA) Not explicitly P-listed or U-listed.[1] Characterized as Hazardous Waste due to toxicity/irritancy.

Segregation & Storage Strategy

Proper segregation is the first line of defense against laboratory accidents. This compound is an organic base; improper storage with incompatible classes can lead to exothermic reactions or the release of toxic nitrogen oxide (NOx) gases.

Compatibility Matrix
  • DO NOT MIX WITH:

    • Strong Acids: (e.g., Hydrochloric acid, Sulfuric acid) – Violent exothermic neutralization.

    • Oxidizers: (e.g., Hydrogen peroxide, Nitric acid) – Risk of fire or explosion.

    • Acid Chlorides/Anhydrides: Rapid reaction generating heat and pressure.

  • STORE WITH:

    • Other organic bases (e.g., Triethylamine, Pyridine).

    • General organic solids (if sealed).

Disposal Workflows

The following decision logic dictates the disposal path. All waste containing 3-(Piperidin-1-yl)pyrazin-2-amine must be destroyed via High-Temperature Incineration to ensure the complete breakdown of the pyrazine ring.[1]

Decision Tree: Waste Stream Management

DisposalFlow Start Waste Generation: 3-(Piperidin-1-yl)pyrazin-2-amine State Determine Physical State Start->State Solid Solid Waste State->Solid Powder/Debris Liquid Liquid Waste (Solutions/Mother Liquor) State->Liquid Dissolved Trace Trace Contaminated (Gloves, Weigh Boats, Paper) Solid->Trace Bulk Bulk Chemical (Expired/Excess Material) Solid->Bulk SolventType Identify Solvent Base Liquid->SolventType SolidBin Container: Solid Hazardous Waste Drum Trace->SolidBin Double Bag Bulk->SolidBin Label: Toxic/Irritant Halo Halogenated Solvent (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated Solvent (DMSO, Methanol, Ethyl Acetate) SolventType->NonHalo HaloCarboy Container: Halogenated Waste Carboy Halo->HaloCarboy NonHaloCarboy Container: Non-Halogenated Waste Carboy NonHalo->NonHaloCarboy Destruction Final Fate: High-Temp Incineration SolidBin->Destruction HaloCarboy->Destruction NonHaloCarboy->Destruction

Figure 1: Operational decision tree for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Detailed Procedural Protocols

Protocol A: Solid Waste Disposal (Bulk & Trace)

Use this for: Expired pure compound, contaminated silica gel, weigh boats, and PPE.[1]

  • Primary Containment:

    • Place bulk powder in a screw-top glass vial or high-density polyethylene (HDPE) jar.

    • Label the inner container clearly: "Contains 3-(Piperidin-1-yl)pyrazin-2-amine - Irritant/Toxic".[1]

  • Secondary Containment:

    • Place the sealed vial into a clear, chemically resistant plastic bag (4-mil polyethylene).

    • Add contaminated gloves and paper towels to this bag.

  • Final Disposal:

    • Seal the bag with tape or a zip tie.

    • Deposit into the Solid Hazardous Waste Drum (typically black or yellow drum).

    • Critical: Do not dispose of in regular trash or biohazard (red) bags.

Protocol B: Liquid Waste Disposal

Use this for: Reaction mixtures, HPLC effluent, or stock solutions.[1]

  • Solvent Identification:

    • Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

  • pH Check:

    • Ensure the solution pH is between 5 and 9. If the solution is highly acidic (pH < 4) due to workup, neutralize carefully with a dilute base (e.g., Sodium Bicarbonate) before adding to the waste carboy to prevent gas generation.

  • Transfer:

    • Use a funnel to pour into the appropriate Safety Carboy .

    • Do not overfill (leave 10% headspace).

  • Labeling:

    • Tag the carboy with the specific chemical name and estimated concentration (e.g., "1% 3-(Piperidin-1-yl)pyrazin-2-amine in Methanol").

Emergency Spill Response

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, wear an N95 or P100 respirator.

  • Containment (Dry):

    • Do not wet the spill. Adding water may spread the chemical or create a slippery, basic solution.

    • Cover the spill gently with absorbent pads or damp paper towels (dampened with water, not dripping) to prevent dust generation.

  • Cleanup:

    • Scoop the material and pads into a heavy-duty plastic bag.

    • Wipe the surface with a 10% Acetic Acid or Citric Acid solution to neutralize any remaining basic residues.

    • Perform a final rinse with soap and water.

  • Disposal: Label the bag as "Hazardous Spill Debris" and place it in the Solid Hazardous Waste Drum.

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Aminopyrazine. Retrieved from [1]

  • BLD Pharm. (2025). Product Safety: Piperidine and Pyrazine Derivatives. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aminopyrazine Derivatives. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes and Management. Retrieved from [1]

Sources

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